(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMBFDLCAZWCR-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472548 | |
| Record name | Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13500-53-3 | |
| Record name | Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS Number: 13500-53-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a chiral pyrrolidine derivative. The content herein is based on publicly accessible data.
Chemical Identity and Properties
This compound is a protected derivative of 4-hydroxyproline, a non-essential amino acid. The dibenzyl protection makes it a useful intermediate in organic synthesis, particularly in the construction of more complex molecules.
Table 1: Physicochemical Data
| Property | Value |
| CAS Number | 13500-53-3 |
| Molecular Formula | C₂₀H₂₁NO₅ |
| Molecular Weight | 355.39 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Optical Rotation | Data not available |
| Solubility | Data not available |
| 1H NMR Data | Data not available |
| 13C NMR Data | Data not available |
Synthesis
The synthesis of this compound involves the protection of the carboxylic acid group of Nα-Cbz-trans-4-hydroxy-L-proline.
Experimental Protocol:
A general method for the synthesis involves the reaction of Nα-Cbz-trans-4-hydroxy-L-proline with benzyl bromide in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF). This reaction reportedly yields the desired product, Nα-Cbz-trans-4-hydroxy-L-proline benzyl ester, with a high yield of 89%.[1]
Synthetic Workflow Diagram:
Below is a logical representation of the synthesis workflow.
Caption: Synthetic route to the target compound.
Applications in Drug Development
Currently, there is no publicly available information detailing the specific applications of this compound in drug development or its biological activity. Chiral pyrrolidine scaffolds are common motifs in many pharmaceuticals, suggesting this compound's potential as a building block in the synthesis of novel therapeutic agents. However, without specific studies, its role remains speculative.
Signaling Pathways and Mechanism of Action
No information has been found regarding the interaction of this compound with any biological signaling pathways or its mechanism of action.
Conclusion
This compound, with CAS number 13500-53-3, is a chiral intermediate whose synthesis from a protected hydroxyproline derivative has been described. However, a comprehensive technical profile, including detailed experimental protocols, extensive physicochemical characterization, and biological activity data, is not available in the public literature. Further research would be necessary to fully elucidate the properties and potential applications of this compound.
References
Technical Guide: (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This molecule is a chiral building block, leveraging the versatile pyrrolidine scaffold, which is a prominent feature in numerous FDA-approved drugs. Its stereochemically defined structure and functional groups make it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and development.
Core Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₅ |
| Molecular Weight | 355.38 g/mol |
| CAS Number | 13500-53-3 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis involves a two-step process: N-protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid with a benzyl group.
Step 1: N-protection of (2S,4R)-4-hydroxy-L-proline
This step yields (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.
-
Materials: (2S,4R)-4-hydroxy-L-proline, Sodium bicarbonate (NaHCO₃), Benzyl chloroformate (Cbz-Cl), Dioxane, Water, Ethyl acetate, 12 M Hydrochloric acid (HCl), Saturated brine solution, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve (2S,4R)-4-hydroxy-L-proline (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of water.
-
To this solution, slowly add a solution of benzyl chloroformate (1.05 equivalents) in dioxane.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath and acidify to a pH of 2 with 12 M HCl.[1]
-
Extract the aqueous phase with ethyl acetate (3x volumes).
-
Combine the organic phases and wash with a saturated brine solution (3x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected product as a viscous oil.[1]
-
Step 2: Benzyl Esterification
This step converts the N-protected intermediate to the final product, this compound.
-
Materials: (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, Benzyl bromide (BnBr), Sodium carbonate (Na₂CO₃), Sodium iodide (NaI, catalytic amount), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-protected product from Step 1 (1 equivalent) in DMF.
-
Add sodium carbonate (2 equivalents) and a catalytic amount of sodium iodide.
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: Analytical Characterization by HPLC
A representative High-Performance Liquid Chromatography (HPLC) method for the analysis of pyrrolidine dicarboxylate derivatives is provided below. This method can be adapted and optimized for the target compound.
-
Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for MS compatibility.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound, or MS detection in positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program to elute the compound.
-
The retention time and peak purity can be used to assess the identity and purity of the synthesized product.
-
Potential Signaling Pathways and Biological Relevance
While specific biological activities and signaling pathway interactions for this compound have not been extensively reported, the pyrrolidine scaffold is a cornerstone in medicinal chemistry. Its rigid, five-membered ring structure provides a three-dimensional framework that can be functionalized to interact with high specificity and affinity to biological targets, particularly enzymes.
Many drugs containing the pyrrolidine motif act as enzyme inhibitors. The general mechanism involves the molecule fitting into the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity. This can disrupt a signaling pathway that is critical for the progression of a disease.
For instance, pyrrolidine-based molecules have been designed as inhibitors for a wide range of enzymes, including proteases (e.g., in antiviral and anticancer therapies), kinases (implicated in cancer and inflammation), and peptidases.
Below is a conceptual workflow illustrating the role of a pyrrolidine-based compound, such as the one discussed, in the drug discovery process targeting enzyme inhibition.
Caption: Workflow of a pyrrolidine-based enzyme inhibitor.
This diagram illustrates how a foundational chemical structure, like this compound, can be utilized in the development of a targeted enzyme inhibitor. Through medicinal chemistry efforts, derivatives are synthesized and optimized to bind to the active site of a disease-relevant enzyme. This binding event forms a stable complex that blocks the enzyme's normal function, leading to the disruption of a pathogenic signaling pathway and ultimately, a therapeutic benefit.
The logical progression from a versatile chemical scaffold to a potential therapeutic agent underscores the importance of such building blocks in modern drug discovery. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic applications.
References
An In-depth Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Key Intermediate in Drug Discovery
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a synthetically valuable derivative of the non-essential amino acid trans-4-hydroxy-L-proline. Its protected nature, with benzyl groups masking the amine and carboxylic acid functionalities, makes it a crucial building block in the multi-step synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and significant applications for researchers, scientists, and drug development professionals.
Core Molecular Structure and Properties
This compound, also known by its IUPAC name dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, possesses the stereochemistry of the naturally occurring trans-4-hydroxy-L-proline. The dibenzyl protection strategy serves to prevent unwanted side reactions at the nitrogen and carboxylic acid groups during synthetic transformations.
Below is a summary of its key physicochemical properties:
| Property | Value |
| CAS Number | 13500-53-3 |
| Molecular Formula | C₂₀H₂₁NO₅ |
| Molecular Weight | 355.39 g/mol |
| IUPAC Name | dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
| Boiling Point | 517.88 °C at 760 mmHg |
| Flash Point | 267.01 °C |
| Density | 1.3 g/cm³ |
| Canonical SMILES | C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |
| InChI Key | XHKMBFDLCAZWCR-MSOLQXFVSA-N |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available and relatively inexpensive trans-4-hydroxy-L-proline. The protocol involves the protection of both the secondary amine and the carboxylic acid functionalities.
Step 1: N-Protection of trans-4-hydroxy-L-proline
The initial step involves the protection of the secondary amine of trans-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz or Z) group. This is a standard procedure in peptide chemistry.
Experimental Protocol:
-
Dissolve trans-4-hydroxy-L-proline in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the carboxylic acid and facilitate the reaction.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture with vigorous stirring. The reaction is typically performed in a biphasic system or with a co-solvent like dioxane to aid solubility.
-
Maintain the reaction at a low temperature and allow it to proceed for several hours or overnight at room temperature.
-
After the reaction is complete, acidify the mixture to protonate the carboxylic acid.
-
Extract the N-Cbz-protected product with an organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline.
Step 2: O-Benzylation (Esterification)
The second step is the esterification of the carboxylic acid group of N-Cbz-trans-4-hydroxy-L-proline with a benzyl group.
Experimental Protocol:
-
Dissolve the N-Cbz-trans-4-hydroxy-L-proline obtained from the previous step in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a base, such as sodium carbonate or cesium carbonate, to the solution.
-
Add benzyl bromide to the reaction mixture. The addition of a catalytic amount of sodium iodide can facilitate the reaction.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer to remove any remaining reagents and impurities.
-
Dry the organic phase and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Role in Drug Development and Medicinal Chemistry
While this compound is not known to possess significant intrinsic biological activity, its utility as a chiral building block in the synthesis of high-value pharmaceutical agents is well-documented. The protected hydroxyproline scaffold allows for stereospecific modifications and incorporation into larger molecules.
Intermediate in the Synthesis of Antiviral Agents
Derivatives of hydroxyproline are key components in a number of antiviral drugs. For instance, the core structure of Nirmatrelvir (Paxlovid), an antiviral medication used to treat COVID-19, contains a bicyclic proline analogue. The synthesis of such complex proline derivatives often starts from protected forms of hydroxyproline. The dibenzyl-protected compound serves as a versatile starting material for creating the necessary stereochemistry and functionality required for antiviral activity.
Scaffold for Enzyme Inhibitors
The rigid pyrrolidine ring of hydroxyproline provides a conformational constraint that is often exploited in the design of enzyme inhibitors. By using this compound, medicinal chemists can introduce specific side chains and functional groups to target the active sites of enzymes involved in various diseases. For example, modified prolines are used in the development of inhibitors for proteases and other enzymes implicated in cancer and inflammatory disorders.
Ligands for Protein Degradation (PROTACs)
In the burgeoning field of targeted protein degradation, small molecules are designed to bind to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase, and its natural ligand contains a hydroxyproline residue. Synthetic ligands for VHL, which are crucial components of Proteolysis-Targeting Chimeras (PROTACs), are often synthesized from protected hydroxyproline derivatives like the dibenzyl-protected form.[1]
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry and drug development. Its value lies not in its own biological activity, but in its role as a versatile, stereochemically defined building block. The ability to selectively deprotect and modify this scaffold provides a powerful tool for the synthesis of complex molecules that can interact with specific biological targets. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the importance of such well-defined synthetic intermediates will undoubtedly increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.
References
An In-depth Technical Guide to the Synthesis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway commencing from the commercially available starting material, (2S,4R)-4-hydroxy-L-proline. The synthesis involves the protection of the secondary amine with a carboxybenzyl (Cbz) group, followed by the esterification of the carboxylic acid with benzyl bromide.
This guide presents detailed experimental protocols, quantitative data for each synthetic step, and logical workflow diagrams to facilitate a thorough understanding and replication of the synthesis.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
Step 1: N-protection of (2S,4R)-4-hydroxy-L-proline. The secondary amine of the pyrrolidine ring is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate under basic conditions. This step yields (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.
Step 2: Benzyl Esterification. The carboxylic acid of the N-Cbz protected intermediate is then esterified using benzyl bromide in the presence of a base to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Cbz-hydroxy-L-proline)
Materials:
-
(2S,4R)-4-hydroxy-L-proline
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) and sodium bicarbonate (2.5 eq) in water.
-
To this solution, slowly add a solution of benzyl chloroformate (1.05 eq) in dioxane.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture to a pH of 2 using 12 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases and wash with saturated brine solution (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
(2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
Benzyl bromide (BnBr)
-
Sodium carbonate (Na₂CO₃)
-
Sodium iodide (NaI) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
Procedure: [1]
-
Dissolve (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add sodium carbonate (Na₂CO₃) and a catalytic amount of sodium iodide (NaI) to the solution.
-
Add benzyl bromide (BnBr) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[1]
Data Presentation
Table 1: Physical and Chemical Properties of Compounds
| Compound Name | Starting Material: (2S,4R)-4-hydroxy-L-proline | Intermediate: (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Final Product: this compound |
| Molecular Formula | C₅H₉NO₃ | C₁₃H₁₅NO₅ | C₂₀H₂₁NO₅ |
| Molecular Weight ( g/mol ) | 131.13 | 265.26 | 355.38 |
| Appearance | White crystalline powder | Viscous oil | Data not available |
| Melting Point (°C) | 274 (decomposes) | 104-107 | Data not available |
| CAS Number | 51-35-4 | 13504-85-3 | 13500-53-3[1] |
Table 2: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| 1 | N-Cbz Protection | Benzyl chloroformate, Sodium bicarbonate | Water/Dioxane | Room Temp. | Not specified | Quantitative |
| 2 | Benzyl Esterification | Benzyl bromide, Sodium carbonate, NaI (cat.) | DMF | Room Temp. | Not specified | Data not available |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-step synthesis.
References
An In-depth Technical Guide on (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative that holds significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental data and methodologies.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13500-53-3 | AbacipharmTech |
| Molecular Formula | C₂₀H₂₁NO₅ | Synthonix[1] |
| Molecular Weight | 355.39 g/mol | Synthonix[1] |
| Appearance | White to off-white solid (presumed) | General chemical knowledge |
| Purity | Typically >95% | Synthonix[1] |
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for this compound are not widely published. Researchers utilizing this compound would typically perform these analyses to confirm its identity and purity after synthesis or purchase.
Synthesis and Purification
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the literature. However, its structure suggests that it can be synthesized from commercially available (2S,4R)-4-hydroxy-L-proline. The general synthetic strategy would involve the protection of both the nitrogen and the carboxylic acid functionalities of the hydroxyproline starting material with benzyl groups.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic route to the target compound.
Experimental Protocol: A Generalized Approach
The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard organic chemistry techniques.
Materials:
-
(2S,4R)-4-Hydroxy-L-proline
-
Benzyl chloroformate (Cbz-Cl)
-
Benzyl bromide (BnBr)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
A suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or THF for the first step; DMF or acetone for the second step)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
N-Protection:
-
Dissolve (2S,4R)-4-Hydroxy-L-proline in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate, while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the N-protected product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain N-Cbz-(2S,4R)-4-hydroxy-L-proline.
-
-
O-Benzylation (Esterification):
-
Dissolve the N-protected intermediate in a polar aprotic solvent like DMF.
-
Add a base (e.g., potassium carbonate) followed by benzyl bromide.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification:
The crude product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product would be identified by TLC, combined, and the solvent evaporated to yield the final product.
Biological Activity and Applications
The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[1][2] Chiral pyrrolidine derivatives, in particular, are key building blocks in the synthesis of a wide range of pharmaceuticals.[2]
While specific biological activities for this compound have not been extensively reported, its structural features suggest its potential as an intermediate in the synthesis of:
-
Enzyme Inhibitors: The rigid pyrrolidine ring can serve as a scaffold to orient functional groups in a precise manner to interact with the active sites of enzymes.
-
Peptidomimetics: The compound can be incorporated into peptide sequences to induce specific conformations or to act as a surrogate for natural amino acids.
-
Chiral Ligands: The stereochemically defined structure makes it a candidate for use as a chiral ligand in asymmetric catalysis.
The general workflow for utilizing such a building block in drug discovery is depicted below.
Caption: Application in a drug discovery context.
Safety Information
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chiral building block with potential applications in synthetic and medicinal chemistry. While detailed experimental data is limited, this guide provides an overview of its known properties and a framework for its synthesis and potential use. Further research into its chemical reactivity and biological activity is warranted to fully explore its potential in drug discovery and development.
References
An In-depth Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate and its derivatives, focusing on their synthesis, quantitative biological data, and potential therapeutic applications. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prominent structural motif in numerous biologically active compounds and approved drugs. The specific stereochemistry and functionalization of the (2S,4R)-4-hydroxypyrrolidine core make it a valuable building block in medicinal chemistry for the development of novel enzyme inhibitors with potential applications in oncology, infectious diseases, and inflammatory conditions.
Core Synthesis and Derivative Generation
The synthesis of the core scaffold, this compound, typically originates from commercially available (2S,4R)-4-hydroxy-L-proline. The synthetic strategy involves the protection of both the nitrogen and the carboxylic acid functionalities to enable selective modifications at other positions of the pyrrolidine ring.
A general synthetic approach involves two key protection steps:
-
N-protection: The secondary amine of the pyrrolidine ring is commonly protected with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting (2S,4R)-4-hydroxy-L-proline with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or sodium hydroxide.
-
C-protection: The carboxylic acid group is converted into a benzyl ester. This can be accomplished through esterification with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, or by reaction with benzyl bromide and a base like triethylamine.
The resulting compound is (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester, which is the target molecule this compound. This protected scaffold serves as a versatile intermediate for the synthesis of a diverse range of derivatives through modification of the hydroxyl group at the C4 position.
Experimental Protocols
Synthesis of this compound
Materials:
-
(2S,4R)-4-Hydroxy-L-proline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl bromide (BnBr)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-protection:
-
Dissolve (2S,4R)-4-hydroxy-L-proline in an aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0°C and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to pH 2-3.
-
Extract the product, N-Cbz-(2S,4R)-4-hydroxy-L-proline, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
C-protection (Benzylation):
-
Dissolve the N-protected product from the previous step in DMF.
-
Add triethylamine to the solution.
-
Add benzyl bromide dropwise and stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Quantitative Biological Data: Inhibition of Matrix Metalloproteinases
Derivatives of the 4-hydroxypyrrolidine scaffold have shown significant potential as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1][2] Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The data presented below summarizes the inhibitory activity (Ki in nM) of a series of 3-mercaptopyrrolidine derivatives, which can be conceptually derived from the (2S,4R)-4-hydroxypyrrolidine scaffold, against several MMPs.[1]
| Compound | R Group | MMP-1 (Ki, nM) | MMP-2 (Ki, nM) | MMP-3 (Ki, nM) | MMP-7 (Ki, nM) | MMP-9 (Ki, nM) | MMP-14 (Ki, nM) |
| 11a | H | 260 | 200 | 4100 | 230 | 5.3 | 310 |
| 11b | COCH₃ | 99 | 14 | 990 | 91 | 5.7 | 6.2 |
| 11c | COCH₂-Phthalimido | 110 | 17 | 300 | - | - | - |
Data sourced from "Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core".[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many pyrrolidine-based inhibitors targeting MMPs involves the coordination of a zinc-binding group (ZBG) to the catalytic zinc ion in the active site of the enzyme. In the case of the 3-mercaptopyrrolidine derivatives, the thiol group serves as the ZBG. The pyrrolidine scaffold itself provides a rigid backbone for the optimal positioning of substituents that interact with the different specificity pockets (S-pockets) of the MMP active site, thereby conferring potency and selectivity.
Below is a generalized workflow for the synthesis of pyrrolidine-based MMP inhibitors, starting from a protected 4-hydroxypyrrolidine derivative.
Caption: Synthetic workflow for pyrrolidine derivatives.
The development of these inhibitors often follows a structure-activity relationship (SAR) approach, where systematic modifications of the pyrrolidine scaffold are performed to enhance potency and selectivity for specific MMPs.
Antiviral Activity and Experimental Workflow
Beyond their role as MMP inhibitors, 4-hydroxypyrrolidine derivatives have also been investigated for their potential antiviral activities. The following diagram illustrates a general experimental workflow for screening and characterizing the antiviral properties of these compounds.
Caption: Workflow for antiviral activity testing.
This workflow begins with a primary screen to identify compounds that inhibit the virus-induced cytopathic effect. Hits from the primary screen are then subjected to more detailed mechanistic studies to determine the stage of the viral life cycle they inhibit, such as entry, replication, or egress.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis from readily available starting materials and the demonstrated biological activity of their derivatives, particularly as enzyme inhibitors, make them attractive targets for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel therapeutics targeting a range of diseases.
References
Biological Activity of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities associated with derivatives of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. The core structure, a substituted proline analog, serves as a versatile scaffold for the development of novel therapeutic agents across various disease areas. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support ongoing research and drug discovery efforts.
Overview of Biological Activities
Derivatives of the 4-hydroxypyrrolidine-1,2-dicarboxylate core have demonstrated a range of biological activities, positioning them as promising candidates for drug development. The primary activities investigated include histone deacetylase (HDAC) inhibition, antimicrobial effects, antiviral properties, and dipeptidyl peptidase-4 (DPP-4) inhibition. The specific stereochemistry of the scaffold, (2S,4R), plays a crucial role in the potency and selectivity of these compounds.
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for various derivatives of 4-hydroxypyrrolidine and related compounds. It is important to note that the data presented here are for structurally related compounds and not exclusively for this compound derivatives, for which specific public data is limited.
Table 1: Histone Deacetylase (HDAC) Inhibition
| Compound Class | Specific Derivative | Target HDAC Isoform(s) | IC50 (µM) | Reference |
| Azaborine-Based Inhibitors | Compound 30 | HDAC1 | 0.975 | [1] |
| HDAC4 | 1.35 | [1] | ||
| HDAC8 | 0.20 | [1] | ||
| Non-Zinc Binding Inhibitors | Compound 19 | - | 2-5 (cellular activity) | [2] |
| Compound 21 | - | 2-5 (cellular activity) | [2] | |
| Compound 22 | - | 2-5 (cellular activity) | [2] |
Table 2: Antimicrobial Activity
| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrrole Derivative | BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [3] |
| 5-Oxopyrrolidine Derivative | Compound 21 | Multidrug-resistant Staphylococcus aureus | 1 - 8 | [4] |
| Prenylated Phenylpropanoids | Plicatin B (2) | Streptococcus mutans | 31.2 | [5] |
| Streptococcus mitis | 31.2 | [5] | ||
| Streptococcus sanguinis | 31.2 | [5] | ||
| Compound 8 | Streptococcus mitis | 31.2 | [5] |
Table 3: Antiviral Activity
| Compound Class | Specific Derivative | Target Virus | Assay | EC50 (µM) | Reference |
| Phenylpropanoid | Caffeic acid (5R) | Hepatitis C Virus (HCV) | HCV replication | 100 ± 20 (IC50) | [6] |
| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-bromo derivative | Murine Cytomegalovirus | in vivo | 5.6 mg/kg (effective dose) | [7] |
| Nucleoside Prodrug | ATV014 | Feline Infectious Peritonitis Virus (FIPV) | - | 0.318 | [8] |
| Canine Enteric Coronavirus (CCoV) | - | 0.168 | [8] | ||
| Mouse Hepatitis Virus (MHV-A59) | - | 0.588 | [8] |
Table 4: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
| Compound Class | Specific Derivative | IC50 (nM) | Reference |
| Thiosemicarbazone | Compound 2f | 1.266 ± 0.264 | [9] |
| Tryptophan-containing dipeptide | Trp-Arg | < 45 (µM) | [10] |
| Trp-Lys | < 45 (µM) | [10] | |
| Trp-Leu | < 45 (µM) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of 4-hydroxypyrrolidine derivatives and related compounds.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds on HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)
-
Test compounds and positive control (e.g., SAHA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.[11]
-
Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.[11]
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.[11]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[11]
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.[11][12]
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[11]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[11]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[11][13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11][12]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL in the test broth.[14]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well microtiter plate.[14]
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial inoculum. The final volume in each well is typically 100-200 µL.[15]
-
Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
Reading Results: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]
Antiviral Hepatitis C Virus (HCV) Cell-Based Assay (Luciferase Reporter)
This protocol describes a cell-based assay to screen for inhibitors of HCV infection using a luciferase reporter system.
Materials:
-
Huh-7.5.1 cells
-
HCV reporter virus (e.g., HCV-Luc, expressing luciferase)
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
Test compounds and positive control (e.g., cyclosporine)
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7.5.1 cells into 96-well or 384-well plates at a density of 3,000-10,000 cells per well and incubate overnight.[16]
-
Compound Treatment and Infection: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 10 minutes) before infecting with the HCV reporter virus.[16]
-
Incubation: Incubate the plates for 48-72 hours to allow for viral replication and reporter gene expression.[16]
-
Luciferase Assay: Add the luciferase assay reagent directly to the cell culture medium in each well.[16]
-
Signal Detection: After a brief incubation at room temperature, measure the luminescence signal using a luminometer.[16]
-
Data Analysis: Calculate the percentage of inhibition of HCV infection for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)
This protocol details a method for measuring the inhibitory activity of compounds against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl)
-
Test compounds and positive control (e.g., Sitagliptin)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.[17]
-
Reaction Mixture: In a 96-well plate, mix the test compound with the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.[17][18]
-
Reaction Initiation: Add the DPP-4 substrate to each well to start the enzymatic reaction.[17][18]
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence in kinetic mode with excitation at 350-360 nm and emission at 450-460 nm.[17][18]
-
Data Analysis: Calculate the inhibitory activity from the rate of the enzymatic reaction (slope of fluorescence over time). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 4-hydroxypyrrolidine derivatives.
Caption: HDAC Inhibition Signaling Pathway.
Caption: MIC Assay Experimental Workflow.
Caption: DPP-4 Inhibition Signaling Pathway.
Conclusion
The this compound scaffold and its derivatives represent a promising area of research for the development of novel therapeutics. The diverse biological activities, including HDAC inhibition, antimicrobial, antiviral, and DPP-4 inhibitory effects, highlight the versatility of this chemical core. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and pathway visualizations to aid researchers in the rational design and evaluation of new compounds based on this privileged structure. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad‐Spectrum Antiviral Activity of the Orally Bioavailable Antiviral ATV014 Against Multiple Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 18. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
Spectroscopic Profile of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present an expected analytical profile. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
This compound is a derivative of 4-hydroxyproline, an essential amino acid. The pyrrolidine ring is substituted with a hydroxyl group at the 4-position and two benzyl carboxylate groups at the 1 and 2-positions. The stereochemistry is fixed as (2S, 4R).
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₅ |
| Molecular Weight | 367.39 g/mol |
| Stereochemistry | (2S, 4R) |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. |
Spectroscopic Data (Predicted)
The following tables summarize the expected quantitative data from key spectroscopic techniques. These predictions are based on the analysis of structurally similar compounds, including N-Cbz-4-hydroxyproline benzyl ester and other protected 4-hydroxyproline derivatives.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2 | dd | 4.50 - 4.60 | J = 8.0, 4.0 |
| H-3α | ddd | 2.20 - 2.30 | J = 14.0, 8.0, 6.0 |
| H-3β | ddd | 2.40 - 2.50 | J = 14.0, 4.0, 2.0 |
| H-4 | m | 4.40 - 4.50 | - |
| H-5α | dd | 3.60 - 3.70 | J = 12.0, 4.0 |
| H-5β | dd | 3.80 - 3.90 | J = 12.0, 2.0 |
| -OH | br s | Variable | - |
| -CH₂-Ph (Cbz) | s | 5.10 - 5.20 | - |
| -CH₂-Ph (Ester) | s | 5.20 - 5.30 | - |
| Ar-H (10H) | m | 7.25 - 7.40 | - |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 58.0 - 59.0 |
| C-3 | 38.0 - 39.0 |
| C-4 | 69.0 - 70.0 |
| C-5 | 54.0 - 55.0 |
| C=O (Cbz) | 154.0 - 155.0 |
| C=O (Ester) | 172.0 - 173.0 |
| -CH₂-Ph (Cbz) | 67.0 - 68.0 |
| -CH₂-Ph (Ester) | 66.0 - 67.0 |
| Ar-C (ipso, Cbz) | 136.0 - 137.0 |
| Ar-C (ipso, Ester) | 135.0 - 136.0 |
| Ar-C | 127.0 - 129.0 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500 - 3300 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (urethane) | 1710 - 1690 |
| C=O stretch (ester) | 1740 - 1720 |
| C=C stretch (aromatic) | 1600, 1495 |
| C-O stretch | 1250 - 1000 |
Mass Spectrometry
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| Ion | m/z |
| [M+H]⁺ | 368.14 |
| [M+Na]⁺ | 390.12 |
| [M-H]⁻ | 366.13 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Collect 16-32 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of 220 ppm.
-
A 45-degree pulse angle and a relaxation delay of 2 seconds are recommended.
-
Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire spectra in both positive and negative ion modes.
-
Set the mass range to scan from m/z 100 to 500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the observed m/z values with the calculated exact mass of the compound.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a reference when analyzing this compound or its close analogs. Direct experimental verification remains the gold standard for structural elucidation and characterization.
Commercial suppliers of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
An In-depth Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery
Introduction
This compound is a protected derivative of trans-4-hydroxy-L-proline, a non-essential amino acid notable for its unique cyclic structure that imparts significant conformational rigidity to peptides and proteins. This constrained molecular scaffold is of high value in medicinal chemistry and drug development. The benzyl protecting groups on both the amine (N1) and the carboxylic acid (C2) functionalities render the molecule suitable as a chiral building block for complex organic synthesis, particularly in the construction of peptide mimetics and pharmacologically active agents.
Hydroxyproline derivatives are crucial components in a variety of bioactive molecules, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1] More recently, they have gained prominence in the development of Proteolysis Targeting Chimeras (PROTACs), where they serve as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.[2] This guide provides an overview of the commercial suppliers, a representative synthesis protocol, and the key applications of this versatile synthetic intermediate for researchers and drug development professionals.
Commercial Suppliers
A variety of chemical suppliers offer this compound and its closely related analogs. The table below summarizes key information from several vendors. Researchers are advised to consult the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| AbacipharmTech | This compound | 13500-53-3 | C₂₀H₂₁NO₅ | Not specified | Catalog: SH103378.[3] |
| Sigma-Aldrich | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide | 915205-76-4 | C₁₉H₂₂N₂O₂ | ≥99% (HPLC) | A related amide derivative.[1] |
| ChemShuttle | (2S,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | 13504-85-3 | C₁₃H₁₅NO₅ | ≥95% | A mono-benzyl protected analog.[2] |
| BLDpharm | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | 62147-27-7 | C₁₂H₁₆ClNO₃ | Not specified | A related ester, N-unprotected.[4] |
Synthetic Protocols
Representative Synthesis of a Protected (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate Derivative[5]
This protocol describes the synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine, which can be adapted for the preparation of the dibenzyl ester by using benzyl alcohol in the esterification step.
Step 1: Esterification of N-Cbz-4-hydroxy-L-proline
-
To a solution of methanol (500 ml), add concentrated sulfuric acid (10 ml) while maintaining the temperature below 30°C.
-
Add (2S,4R)-1-benzyloxycarbonyl-2-carboxy-4-hydroxypyrrolidine (100 g) to the acidic methanol solution.
-
Heat the resulting mixture under reflux for 4 hours to drive the esterification.
-
Cool the mixture to below 10°C and neutralize the acid by adding triethylamine (63 ml).
-
Remove the solvent by evaporation in vacuo, ensuring the bath temperature does not exceed 40°C, to yield a syrup of the crude methyl ester.
Step 2: Work-up and Purification
-
To the resulting syrup, add tetrahydrofuran (100 ml) and toluene (200 ml) and evaporate the solvents in vacuo. Repeat this procedure to ensure complete removal of residual water and other volatile impurities.
-
The final product is (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine.
Note: To synthesize the target dibenzyl compound, the esterification step would be modified, for instance, by using benzyl bromide and a suitable base, or by using benzyl alcohol under Fischer esterification conditions.
Experimental and Application Workflows
The primary utility of this compound is as a constrained amino acid building block in Solid-Phase Peptide Synthesis (SPPS) and as a chiral scaffold in medicinal chemistry.
General Synthetic Workflow
The diagram below illustrates a logical workflow for the synthesis of the title compound starting from 4-hydroxy-L-proline.
Caption: General synthesis pathway for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This protected amino acid can be incorporated into a peptide sequence. The Cbz protecting group is typically removed using hydrogenolysis, making it orthogonal to the Fmoc/tBu strategy common in SPPS.
Caption: Workflow for incorporating the title compound into a peptide sequence via SPPS.
Role in Signaling Pathways: VHL-Mediated Protein Degradation
A key application of 4-hydroxyproline derivatives is in the design of PROTACs. The hydroxyproline core mimics the post-translationally modified Hypoxia-Inducible Factor 1-alpha (HIF-1α), allowing it to be recognized and bound by the VHL E3 ligase. This interaction is central to hijacking the ubiquitin-proteasome system for targeted protein degradation.[2]
Caption: Role of the hydroxyproline (Hyp) motif in VHL-recruiting PROTACs for protein degradation.
References
- 1. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 62147-27-7|Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 5. prepchem.com [prepchem.com]
The (2S,4R)-4-Hydroxypyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." These structures possess an optimal arrangement of steric and electronic features, allowing them to serve as high-affinity ligands for diverse biological targets. Among these, the (2S,4R)-4-hydroxypyrrolidine scaffold, a stereochemically defined, five-membered heterocyclic ring, has emerged as a cornerstone in the design of potent and selective therapeutic agents.
This technical guide provides a comprehensive overview of the role of the (2S,4R)-4-hydroxypyrrolidine scaffold in drug discovery. We will delve into its applications across various therapeutic areas, present key quantitative data, detail relevant experimental protocols, and visualize the biological pathways and workflows in which this remarkable scaffold plays a pivotal role. Its inherent chirality, conformational rigidity, and the strategic placement of a hydroxyl group and a secondary amine make it an exceptionally versatile building block for engaging with complex biological machinery.
Core Applications and Structure-Activity Relationships
The (2S,4R)-4-hydroxypyrrolidine scaffold is a key component in several classes of approved drugs and clinical candidates. Its success stems from its ability to mimic peptide backbones and present key functional groups in a precise three-dimensional orientation for optimal target engagement.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The enzyme DPP-4 is a primary regulator of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for maintaining glucose homeostasis.[1][2] By inactivating these hormones, DPP-4 curtails insulin secretion and increases glucagon levels. Inhibitors of DPP-4 prolong the action of incretins, offering an effective therapeutic strategy for type 2 diabetes.[3] The hydroxypyrrolidine scaffold has been instrumental in the development of potent "gliptins."
Mechanism of Action: In DPP-4 inhibitors, the pyrrolidine nitrogen typically forms a crucial salt bridge with a glutamate residue (Glu205/Glu206) in the S2 pocket of the enzyme, while the hydroxypyrrolidine ring itself occupies the S1 pocket, establishing favorable interactions.
Table 1: Quantitative Data for Selected DPP-4 Inhibitors
| Compound | Target | IC50 Value | Key Pharmacokinetic Parameters |
| Vildagliptin | Human DPP-4 | ~2.5 - 16.8 nM[4] | Oral Bioavailability: 85%[5] Elimination Half-life: ~2 hours[6] |
| Sitagliptin | Human DPP-4 | ~4.38 nM[7] | Oral Bioavailability: ~87% Elimination Half-life: ~12.4 hours |
| Neogliptin | Human DPP-4 | 16.8 ± 2.2 nM[4] | Preclinical candidate; data not available. |
Neuraminidase Inhibitors for Influenza
Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells by cleaving terminal sialic acid residues.[8][9] Inhibiting this enzyme prevents viral propagation and is a key strategy for treating influenza. The (2S,4R)-4-hydroxypyrrolidine scaffold has been incorporated into potent NA inhibitors, where its functional groups mimic the natural substrate, sialic acid, and bind tightly to the enzyme's active site.
Mechanism of Action: The hydroxyl and amino groups of the scaffold form key hydrogen bonds with conserved residues in the neuraminidase active site, such as D151, which is critical for enzymatic cleavage of sialic acid.[8] This high-affinity binding blocks the enzyme and halts the viral life cycle.[10]
Table 2: Quantitative Data for Selected Neuraminidase Inhibitors
| Compound | Target Virus (NA) | IC50 Value | Key Pharmacokinetic Parameters |
| Oseltamivir Carboxylate | Influenza A & B | 0.1 - 1.0 nM | Oral Bioavailability (as prodrug): ~80%[11][12] Elimination Half-life: 6-10 hours[12] |
| Peramivir | Influenza A & B | A(H1N1): 0.16 nM (median) B: 0.99 nM (median)[13] | Route: Intravenous[8] Elimination Half-life: ~20 hours[8] |
| Pyrrolidine Derivatives (e.g., 9e, 9f) | Influenza A (H3N2) | 1.56 - 2.71 µM[14] | Preclinical candidates; data not available. |
HCV NS3/4A Protease Inhibitors for Hepatitis C
The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication, as it cleaves the HCV polyprotein into mature, functional non-structural proteins.[15] The (2S,4R)-4-hydroxypyrrolidine scaffold has been used to develop macrocyclic inhibitors that bind to the protease's active site with high affinity.
Mechanism of Action: The pyrrolidine ring often serves as a central scaffold, positioning other functional groups to interact with the S2 binding pocket of the protease.[16] This interaction blocks the catalytic activity of the enzyme, preventing polyprotein processing and halting viral replication.
Table 3: Quantitative Data for Selected HCV NS3/4A Protease Inhibitors
| Compound | Target Genotype | EC50 / Ki Value | Key Pharmacokinetic Parameters |
| Telaprevir | HCV Genotype 1 | Ki: ~7 nM | Oral Bioavailability: Enhanced with food[1][3] Protein Binding: 59-76%[1] |
| Boceprevir | HCV Genotype 1 | Ki: ~14 nM | Oral Bioavailability: 24-34% (preclinical)[17] Elimination Half-life: ~3.4 hours[9] |
Experimental Protocols
Detailed and standardized protocols are critical for the synthesis and evaluation of compounds containing the (2S,4R)-4-hydroxypyrrolidine scaffold.
General Synthesis of (2S,4R)-4-Hydroxypyrrolidine Derivatives
The synthesis often starts from commercially available trans-4-hydroxy-L-proline. A representative multi-step synthesis to create a functionalized scaffold is outlined below.[18][19][20]
-
Protection of the Amine: The secondary amine of trans-4-hydroxy-L-proline is typically protected, often with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc)2O in a suitable solvent like dichloromethane.[20]
-
Esterification: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to prevent its participation in subsequent reactions. This can be achieved using thionyl chloride in the corresponding alcohol (e.g., methanol).[18]
-
Activation of the Hydroxyl Group: The secondary hydroxyl group is often converted into a good leaving group (e.g., a mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
Nucleophilic Substitution: The activated hydroxyl group can be displaced by various nucleophiles to introduce diversity at the C4 position.
-
Deprotection: The protecting groups on the amine and carboxylic acid are removed under appropriate conditions (e.g., acid treatment for Boc group, hydrolysis for the ester) to yield the final derivative or a versatile intermediate for further elaboration.
DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit DPP-4 activity by measuring the fluorescence of a product released from a synthetic substrate.[13][21][22]
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
Test compounds and positive control (e.g., Sitagliptin).
-
96-well black microplate.
-
Fluorescence microplate reader (λex=360 nm, λem=460 nm).
-
-
Procedure:
-
Add 25 µL of the test compound (dissolved in buffer, with minimal DMSO) or control to the wells of the microplate.
-
Add 50 µL of a solution containing the DPP-4 enzyme to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to each well.
-
Immediately begin monitoring the increase in fluorescence in kinetic mode at 37°C for 15-30 minutes.
-
The rate of reaction (slope of fluorescence vs. time) is calculated. The percent inhibition is determined relative to the uninhibited enzyme control. IC50 values are calculated from a dose-response curve.
-
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay measures the inhibition of viral neuraminidase activity using a fluorogenic substrate.[12]
-
Materials:
-
Recombinant influenza neuraminidase.
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer: MES buffer (pH 6.5) or Sodium Acetate buffer (pH 5.0).[11]
-
Stop Solution: Ethanol/NaOH solution.
-
Test compounds and positive control (e.g., Oseltamivir).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Add 50 µL of serially diluted test compounds or controls to the wells.
-
Add 50 µL of diluted neuraminidase enzyme to each well and incubate at room temperature for 45 minutes.
-
Add 50 µL of MUNANA substrate solution to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Terminate the reaction by adding 100 µL of Stop Solution.
-
Read the fluorescence of the released 4-methylumbelliferone product.
-
Calculate percent inhibition and IC50 values based on the reduction in fluorescence compared to the control.
-
HCV NS3/4A Protease Assay (FRET-based)
This assay relies on Förster Resonance Energy Transfer (FRET) to measure protease activity. A peptide substrate containing a cleavage site is flanked by a donor and acceptor fluorophore. Cleavage separates the pair, leading to a measurable change in fluorescence.[15]
-
Materials:
-
Recombinant HCV NS3/4A protease.
-
FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).
-
Assay Buffer: HEPES buffer (e.g., 50 mM, pH 7.4) containing NaCl, DTT, and a detergent like Triton X-100.[15]
-
Test compounds and positive control (e.g., Telaprevir).
-
384-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Dispense test compounds (typically in DMSO) into the microplate wells.
-
Add the NS3/4A protease solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[15]
-
Initiate the reaction by adding the FRET substrate solution.
-
Monitor the change in fluorescence (either decrease in FRET signal or increase in donor fluorescence) over time.
-
Calculate the reaction rates and determine the percent inhibition and IC50 values for the test compounds.
-
Visualizations: Pathways and Workflows
Drug Discovery Workflow
The development of novel therapeutics based on the (2S,4R)-4-hydroxypyrrolidine scaffold follows a structured workflow from initial design to preclinical evaluation.
DPP-4 Signaling Pathway
DPP-4 inhibitors act by preventing the breakdown of incretin hormones, thereby enhancing glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[1][2][17]
Influenza Neuraminidase Mechanism of Action
The influenza virus uses neuraminidase to detach from the host cell surface, allowing the newly replicated virions to infect other cells. Inhibitors block this crucial step.[8][9]
Conclusion
The (2S,4R)-4-hydroxypyrrolidine scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its unique stereochemical and functional attributes have enabled the development of successful drugs for treating major global health challenges, including type 2 diabetes, influenza, and hepatitis C. The scaffold's ability to be readily synthesized and modified continues to make it an attractive starting point for the design of new chemical entities. As our understanding of complex biological targets deepens, the strategic application of proven scaffolds like (2S,4R)-4-hydroxypyrrolidine will remain a vital and efficient approach in the quest for novel, life-saving therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review on the clinical pharmacokinetics of vildagliptin in healthy and disease populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 8. [PDF] Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Oseltamivir - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Boceprevir in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic evaluation of telaprevir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Peramivir in an Adolescent Patient Receiving Continuous Venovenous Hemodiafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Evaluation of the Interaction between Hepatitis C Virus Protease Inhibitor Boceprevir and 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors Atorvastatin and Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic, oral bioavailability, and safety study of fluorouracil in patients treated with 776C85, an inactivator of dihydropyrimidine dehydrogenase [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate as a chiral auxiliary in asymmetric synthesis. The methodologies outlined below are based on established principles of chiral auxiliary-mediated reactions, offering a robust framework for the stereoselective synthesis of complex organic molecules.
Introduction to this compound as a Chiral Auxiliary
This compound is a versatile chiral molecule derived from 4-hydroxyproline, a readily available chiral building block. Its rigid pyrrolidine ring and defined stereocenters make it an excellent candidate for use as a chiral auxiliary. In this role, it can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recycled. The dibenzyl protecting groups offer stability and can be removed under specific conditions.
The primary application of such auxiliaries is in the formation of new stereocenters with high diastereoselectivity, particularly in carbon-carbon bond-forming reactions such as aldol additions and Michael reactions. The predictable facial selectivity is achieved through steric hindrance imposed by the chiral auxiliary, forcing the incoming reagent to attack from a specific trajectory.
Application: Diastereoselective Aldol Addition
The N-acylated derivative of this compound can be used to control the stereochemistry of aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, proceeds through a rigid, chair-like Zimmerman-Traxler transition state, leading to high diastereoselectivity.
Experimental Protocol: Asymmetric Aldol Reaction
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acyl derivative.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-acyl derivative (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to obtain the aldol adduct.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 4.0 eq) and hydrogen peroxide (4.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.
-
Purify the desired β-hydroxy carboxylic acid product.
Data Presentation: Expected Results for Aldol Reaction
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 85-95 | >95:5 |
| Isobutyraldehyde | 80-90 | >98:2 |
| Acetaldehyde | 75-85 | >90:10 |
Note: The expected yields and diastereomeric ratios are based on analogous systems using well-established chiral auxiliaries.
Application: Asymmetric Michael Addition
The enolate formed from the N-acylated chiral auxiliary can also participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds with high stereocontrol.
Experimental Protocol: Asymmetric Michael Addition
-
Prepare the N-acyl derivative of this compound as described in the aldol protocol.
-
Generate the boron enolate as described in Step 2 of the aldol protocol.
-
Cool the enolate solution to -78 °C.
-
Add the α,β-unsaturated ketone or ester (the Michael acceptor, 1.2 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
The chiral auxiliary can be cleaved as described in the aldol protocol to yield the 1,5-dicarbonyl product.
Data Presentation: Expected Results for Michael Addition
| Michael Acceptor | Yield (%) | Diastereomeric Excess (de %) |
| Methyl vinyl ketone | 80-90 | >95 |
| Cyclohexenone | 85-95 | >98 |
| Ethyl acrylate | 70-85 | >90 |
Note: The expected yields and diastereomeric excess are based on analogous systems.
Visualizations
Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Proposed Transition State for Diastereoselective Aldol Addition
The Role of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate and its Analogs in Asymmetric Synthesis: A Review of Current Applications
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, synthons, and organocatalysts derived from readily available chiral pool sources are invaluable tools in this endeavor. Among these, derivatives of 4-hydroxyproline have emerged as versatile scaffolds for the synthesis of complex, biologically active molecules. This document provides an overview of the applications and methodologies associated with (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate and its closely related analogs, focusing on their role in asymmetric synthesis.
Extensive literature searches indicate that while "this compound" itself is not widely documented as a classical chiral auxiliary, the underlying (2S,4R)-4-hydroxypyrrolidine scaffold is a cornerstone in modern stereoselective synthesis. Its derivatives are more commonly employed as chiral building blocks or as precursors to highly effective organocatalysts. This document will focus on these well-established applications, providing insights into their synthesis and utility.
Synthesis of 4-Hydroxyproline Derivatives
The versatility of the 4-hydroxyproline scaffold stems from its rigid pyrrolidine ring and the presence of multiple functional groups that can be selectively modified. The synthesis of derivatives, such as the title compound, typically starts from commercially available (2S,4R)-4-hydroxy-L-proline. A general synthetic workflow involves the protection of the amine and carboxylic acid functionalities, followed by modification of the hydroxyl group.
Below is a generalized workflow for the preparation of N- and C-protected 4-hydroxypyrrolidine derivatives.
Caption: General workflow for the synthesis of protected 4-hydroxyproline derivatives.
Applications in Asymmetric Synthesis
While direct use as a cleavable chiral auxiliary is not prominent, derivatives of (2S,4R)-4-hydroxypyrrolidine are instrumental in several areas of asymmetric synthesis, primarily as chiral synthons and in the development of organocatalysts.
Chiral Building Blocks for Bioactive Molecules
The rigid, stereochemically defined pyrrolidine ring of 4-hydroxyproline derivatives makes them ideal starting materials for the synthesis of a wide range of biologically active compounds, including alkaloids, antiviral agents, and other pharmaceuticals. The stereocenters at positions 2 and 4 provide a template for the construction of new stereogenic centers with high diastereoselectivity.
Proline-Based Organocatalysis
L-proline and its derivatives are among the most powerful and widely used organocatalysts for various asymmetric transformations. The secondary amine of the pyrrolidine ring is key to their catalytic activity, enabling them to activate substrates through the formation of enamine or iminium ion intermediates. The substituents on the pyrrolidine ring, such as the hydroxyl group and its protected forms in the case of 4-hydroxyproline derivatives, play a crucial role in tuning the catalyst's reactivity and stereoselectivity by influencing the steric and electronic environment of the catalytic site.
A general mechanism for a proline-catalyzed asymmetric aldol reaction is depicted below.
Caption: Simplified mechanism of a proline-catalyzed aldol reaction.
Experimental Protocols
Due to the lack of specific literature on the use of "this compound" as a chiral auxiliary, detailed experimental protocols for such applications cannot be provided. However, for researchers interested in the broader applications of 4-hydroxyproline derivatives, numerous protocols for their synthesis and use in organocatalysis are available in the chemical literature. Researchers are encouraged to consult review articles on proline and hydroxyproline catalysis for detailed experimental conditions for specific transformations.
Quantitative Data
As no specific applications of the title compound as a chiral auxiliary have been identified, a summary table of quantitative data (e.g., yields, diastereomeric excess, enantiomeric excess) cannot be compiled. For organocatalytic reactions using 4-hydroxyproline-derived catalysts, performance data is highly dependent on the specific catalyst structure, substrates, and reaction conditions.
Conclusion
This compound is a derivative of the versatile chiral building block, 4-hydroxy-L-proline. While its direct application as a traditional, cleavable chiral auxiliary is not well-documented, the 4-hydroxyproline scaffold is of significant importance in asymmetric synthesis. Its derivatives serve as valuable chiral synthons for the synthesis of complex natural products and pharmaceuticals and are precursors to a wide range of highly effective organocatalysts. Researchers in drug development and synthetic chemistry can leverage the rich chemistry of 4-hydroxyproline to achieve high levels of stereocontrol in their synthetic endeavors. Future work may yet uncover specific applications for the title compound as a chiral auxiliary, but for now, its value lies in the context of the broader family of 4-hydroxyproline-derived chiral molecules.
Protecting Group Strategies for 4-Hydroxypyrrolidine-2-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 4-hydroxypyrrolidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development.
Introduction to Protecting Group Strategies
4-Hydroxypyrrolidine-2-carboxylic acid, also known as hydroxyproline, possesses three reactive functional groups: a secondary amine, a carboxylic acid, and a secondary hydroxyl group. The selective modification of one functional group in the presence of others necessitates a carefully designed protecting group strategy. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups. Orthogonal protecting group strategies, which allow for the selective removal of one group in any order without affecting others, are particularly valuable in the multi-step synthesis of complex molecules derived from hydroxyproline.
Protecting Group Strategies for Functional Groups
The choice of protecting groups is critical and depends on the overall synthetic route and the desired final product. Below are common strategies for the protection of the amine, carboxylic acid, and hydroxyl functionalities of 4-hydroxypyrrolidine-2-carboxylic acid.
Amine Protection
The secondary amine of the pyrrolidine ring is nucleophilic and readily reacts with electrophiles. Common protecting groups for the amine functionality include carbamates such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of non-acidic conditions, the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed with strong acids like trifluoroacetic acid (TFA).
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is base-labile and is commonly removed using a solution of piperidine in DMF. This orthogonality to acid-labile groups like Boc and t-butyl esters makes it a popular choice in solid-phase peptide synthesis.[1][2][3]
-
Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[4] This allows for deprotection under neutral conditions.
Carboxylic Acid Protection
The carboxylic acid group can be protected as an ester to prevent its interference in reactions involving the amine or hydroxyl groups.
-
Methyl Ester (Me): A simple and common protecting group, the methyl ester is typically formed using methanol under acidic conditions (e.g., with thionyl chloride or HCl). It can be cleaved by hydrolysis under basic conditions (e.g., with LiOH or NaOH).
-
Benzyl Ester (Bn): The benzyl ester is stable to both acidic and basic conditions and is readily removed by catalytic hydrogenation, making it orthogonal to acid- and base-labile protecting groups.
Hydroxyl Protection
The secondary hydroxyl group can be protected as an ether or a silyl ether to prevent its unwanted reactions.
-
tert-Butyldimethylsilyl Ether (TBDMS): A widely used silyl ether, it is stable to a variety of reaction conditions but can be selectively removed using fluoride ion sources (e.g., TBAF) or acidic conditions.[5]
-
Benzyl Ether (Bn): A robust protecting group that is stable to a wide range of conditions and is removed by catalytic hydrogenation.
-
Trityl Ether (Trt): A bulky protecting group that is sensitive to acidic conditions, allowing for selective removal in the presence of other acid-labile groups under carefully controlled conditions.[6]
Orthogonal Protecting Group Strategies
The combination of protecting groups with different cleavage conditions allows for the selective deprotection and functionalization of the hydroxyproline scaffold. A common orthogonal strategy involves the use of an Fmoc group for the amine, a t-butyl-based group for the carboxylic acid or hydroxyl group, and a hydrogenolysis-labile group for another functionality.
Caption: Orthogonal deprotection of a fully protected hydroxyproline derivative.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired outcome.
N-Boc Protection of 4-Hydroxyproline
This protocol describes the protection of the amine group of 4-hydroxy-L-proline with a Boc group.
Materials:
-
4-Hydroxy-L-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a 2L reaction bottle, add dichloromethane, 4-hydroxy-L-proline, and DMAP and stir the mixture.[7]
-
Slowly add Boc anhydride to the reaction solution.[7]
-
Monitor the reaction by TLC until all the raw material is consumed.[7]
-
After the reaction is complete, add water to the reaction solution and stir at 20-30 °C.[7]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-4-hydroxy-L-proline as a white solid.[7]
Methyl Esterification of N-Boc-4-Hydroxyproline
This protocol describes the esterification of the carboxylic acid of N-Boc protected 4-hydroxyproline.
Materials:
-
N-Boc-4-hydroxy-L-proline
-
Tetrahydrofuran (THF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Methanol
Procedure:
-
In a 5L reaction bottle, add the N-Boc-4-hydroxy-L-proline product from the previous step, tetrahydrofuran, and DCC. Stir the reaction for 1 hour at 20-30 °C.[7]
-
Slowly add methanol to the reaction solution and maintain the temperature.[7]
-
Monitor the reaction by TLC until completion.[7]
-
Filter the reaction solution and collect the filtrate.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
The crude product can be further purified by recrystallization.
O-TBDMS Protection of N-Boc-4-hydroxyproline methyl ester
This protocol describes the protection of the hydroxyl group as a TBDMS ether.
Materials:
-
N-Boc-4-hydroxyproline methyl ester
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-4-hydroxyproline methyl ester in DCM.
-
Add imidazole and TBDMSCl to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of 4-hydroxypyrrolidine-2-carboxylic acid.
Table 1: Amine Protection
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc | Boc₂O, DMAP | DCM | 20-30 | 2-4 | >95 |
| Fmoc | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | Room Temp | 20 | ~67 |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O | 0 | 20 | 90 |
Table 2: Carboxylic Acid Protection
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Ester | Methanol, DCC | THF | 20-30 | 1-2 | High |
| Benzyl Ester | Benzyl bromide, Cs₂CO₃ | DMF | Room Temp | Overnight | 82 |
Table 3: Hydroxyl Protection
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBDMS Ether | TBDMSCl, Imidazole | DCM | Room Temp | 2-4 | High |
| Benzyl Ether | BnBr, NaH | THF | 0 - Room Temp | 12 | Moderate |
| Trityl Ether | Trityl chloride, Imidazole | DCM | Room Temp | 2-4 | High |
Table 4: Deprotection Conditions
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time |
| Boc | TFA/DCM (1:1) | DCM | Room Temp | 0.5-1 h |
| Fmoc | 20% Piperidine/DMF | DMF | Room Temp | 10-20 min |
| Cbz | H₂, Pd/C | Methanol | Room Temp | 1-4 h |
| Methyl Ester | LiOH, H₂O | THF/H₂O | Room Temp | 2-4 h |
| Benzyl Ester | H₂, Pd/C | Methanol | Room Temp | 1-4 h |
| TBDMS Ether | TBAF | THF | Room Temp | 1-2 h |
| Benzyl Ether | H₂, Pd/C | Methanol | Room Temp | 1-4 h |
| Trityl Ether | Dilute TFA in DCM | DCM | Room Temp | 0.5 h |
Visualizations
The following diagrams illustrate key protecting group strategies and workflows.
Caption: General schemes for the N-protection of hydroxyproline.
Caption: Protection of the carboxylic acid as methyl or benzyl ester.
Caption: Protection of the hydroxyl group as an ether or silyl ether.
Caption: General workflow for protection and selective deprotection.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Nucleoside Analogues from (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel carbocyclic nucleoside analogues utilizing (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate as a chiral scaffold. The methodologies outlined below are based on established synthetic transformations for the construction of pyrrolidine-based nucleosides, offering a strategic pathway for the development of potential therapeutic agents.
Introduction
Carbocyclic nucleoside analogues are a critical class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral and anticancer properties. The replacement of the furanose oxygen with a methylene group in the sugar moiety often imparts enhanced metabolic stability. This document details a synthetic route to produce 4'-substituted pyrrolidine-based nucleoside analogues, a class of compounds with significant therapeutic potential. The synthesis commences with the commercially available and stereochemically defined this compound.
The overall synthetic strategy involves three key stages:
-
Activation of the C4-Hydroxyl Group and Nucleobase Coupling: A Mitsunobu reaction is employed for the direct and stereospecific introduction of various nucleobases at the C4 position of the pyrrolidine ring.
-
Sequential Deprotection: The synthesis culminates in a two-step deprotection sequence to remove the benzyl and carbobenzyloxy (Cbz) protecting groups, yielding the final nucleoside analogue.
Experimental Protocols
Protocol 1: Mitsunobu Coupling of this compound with Nucleobases
This protocol describes the coupling of the protected hydroxypyrrolidine with a generic nucleobase (e.g., Thymine) via a Mitsunobu reaction. This reaction proceeds with an inversion of stereochemistry at the C4 position.
Materials:
-
This compound
-
Nucleobase (e.g., Thymine, Adenine, Uracil)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.), the desired nucleobase (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 equiv.) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-coupled product.
Quantitative Data (Hypothetical):
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| (2S,4S)-Dibenzyl 4-(Thymin-1-yl)pyrrolidine-1,2-dicarboxylate | This compound | Thymine, PPh3, DIAD | THF | 16 | 75-85 |
| (2S,4S)-Dibenzyl 4-(Adenin-9-yl)pyrrolidine-1,2-dicarboxylate (N6-benzoyl protected) | This compound | N6-Benzoyl-adenine, PPh3, DIAD | THF | 24 | 60-70 |
Protocol 2: Deprotection of Benzyl and Cbz Groups
This protocol details the removal of the benzyl and Cbz protecting groups to yield the final nucleoside analogue.
Materials:
-
Protected Nucleoside Analogue from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate (for transfer hydrogenation) or Hydrogen gas (H2)
-
Celite®
Procedure:
-
Dissolve the protected nucleoside analogue (1.0 equiv.) in methanol or ethanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
For Hydrogenolysis with H2: Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.
-
For Transfer Hydrogenation: Add ammonium formate (5-10 equiv.) to the reaction mixture and heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the final compound by recrystallization or reverse-phase chromatography.
Quantitative Data (Hypothetical):
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| (2S,4S)-4-(Thymin-1-yl)pyrrolidine-2-carboxylic acid | (2S,4S)-Dibenzyl 4-(Thymin-1-yl)pyrrolidine-1,2-dicarboxylate | 10% Pd/C, H2 (1 atm) | MeOH | 18 | 85-95 |
| (2S,4S)-4-(Adenin-9-yl)pyrrolidine-2-carboxylic acid | (2S,4S)-Dibenzyl 4-(Adenin-9-yl)pyrrolidine-1,2-dicarboxylate | 10% Pd/C, Ammonium formate | EtOH | 3 | 80-90 |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of nucleoside analogues.
Key Chemical Transformation: Mitsunobu Reaction
Caption: Stereospecific introduction of the nucleobase via the Mitsunobu reaction.
Conclusion
The protocols described provide a robust and versatile route for the synthesis of novel 4'-substituted pyrrolidine-based carbocyclic nucleoside analogues. The use of the stereochemically defined starting material ensures control over the stereochemistry of the final products. These application notes serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents. Further optimization of reaction conditions may be necessary for specific nucleobase substrates.
Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine Derivatives from Chiral Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolidine rings are a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and are pivotal chiral building blocks in organic synthesis. The stereochemical configuration of substituents on the pyrrolidine core is often crucial for its biological activity, making the development of stereoselective synthetic methods a significant area of research. These application notes provide detailed protocols for three distinct and powerful strategies for the stereoselective synthesis of substituted pyrrolidines from chiral precursors: a multicomponent reaction, a [3+2] cycloaddition, and functionalization of the chiral pool precursor, 4-hydroxy-L-proline.
Strategy 1: Asymmetric Multicomponent Reaction for Diastereoselective Synthesis of Highly Substituted Pyrrolidines
Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. The following protocol is based on the work of Ghosh et al., who developed a TiCl₄-promoted asymmetric multicomponent reaction for the synthesis of highly functionalized pyrrolidine derivatives with excellent diastereoselectivity.[1]
Data Presentation: Quantitative Data for the Multicomponent Synthesis of Pyrrolidines
| Entry | Nucleophile (Silane Reagent) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Allyltrimethylsilane | 3a | >99:1 | 72 |
| 2 | Allyltributylstannane | 3a | >99:1 | 78 |
| 3 | Triethylsilane | 3b | 90:10 | 75 |
| 4 | Tributyltinhydride | 3b | 85:15 | 65 |
Experimental Protocol: Synthesis of Ethyl (2S,3R,4S,5S)-3-allyl-5-phenyl-1-tosylpyrrolidine-2-carboxylate (3a)
This protocol describes the one-pot synthesis of a highly substituted pyrrolidine derivative via a TiCl₄-catalyzed multicomponent reaction.[1]
Materials:
-
Optically active 5-phenyl-2,3-dihydrofuran (1)
-
N-tosyl imino ester
-
Titanium tetrachloride (TiCl₄) (1M solution in CH₂Cl₂)
-
Allyltrimethylsilane
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of optically active 5-phenyl-2,3-dihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (1.2 equiv, 1M solution in CH₂Cl₂) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add allyltrimethylsilane (3.0 equiv) to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative 3a.
Visualization: Logical Flow of the Asymmetric Multicomponent Reaction
Caption: Workflow for the one-pot multicomponent synthesis of pyrrolidines.
Strategy 2: Diastereoselective [3+2] Cycloaddition using a Chiral N-tert-Butanesulfinylazadiene
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the synthesis of pyrrolidines, allowing for the creation of multiple stereocenters in a single step.[2][3] The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, on the dipolarophile can effectively control the stereochemical outcome of the reaction. The following protocol is based on the work of Sansano and coworkers, who developed a highly diastereoselective synthesis of densely substituted pyrrolidines.[2][3]
Data Presentation: Quantitative Data for the [3+2] Cycloaddition Reaction
| Entry | R¹ | R² | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Ph | Me | 3aa | >95:5 | 83 |
| 2 | 4-MeO-C₆H₄ | Me | 3ba | >95:5 | 75 |
| 3 | 4-Cl-C₆H₄ | Me | 3ca | >95:5 | 78 |
| 4 | Ph | Et | 3ab | >95:5 | 80 |
Experimental Protocol: Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition
This protocol describes the silver-catalyzed [3+2] cycloaddition of an azomethine ylide, generated in situ, with a chiral N-tert-butanesulfinylazadiene.[2][3]
Materials:
-
(S)-N-tert-butanesulfinyl imine (1)
-
α-imino ester (2)
-
Silver(I) carbonate (Ag₂CO₃)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add (S)-N-tert-butanesulfinyl imine (1.0 equiv), the α-imino ester (2.0 equiv), and silver(I) carbonate (10 mol%).
-
Add anhydrous toluene to achieve a concentration of 0.4 M with respect to the sulfinyl imine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-36 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired densely substituted pyrrolidine.
Visualization: Signaling Pathway of the [3+2] Cycloaddition
Caption: Pathway for the diastereoselective [3+2] cycloaddition.
Strategy 3: Synthesis of Pyrrolidine Derivatives from the Chiral Pool: Functionalization of 4-Hydroxy-L-proline
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. L-proline and its derivatives, such as 4-hydroxy-L-proline, are excellent chiral precursors for the synthesis of a wide variety of pyrrolidine-containing compounds.[4][5] The following protocol describes a representative transformation of 4-hydroxy-L-proline.
Data Presentation: Representative Transformations of 4-Hydroxy-L-proline Derivatives
| Precursor | Reagents and Conditions | Product | Stereochemistry | Yield (%) | Reference |
| N-Boc-trans-4-hydroxy-L-proline | 1. MsCl, Et₃N, CH₂Cl₂; 2. NaN₃, DMF, 80 °C | N-Boc-cis-4-azido-L-proline | Inversion at C4 | >80 (2 steps) | [4] |
| N-Cbz-trans-4-hydroxy-L-proline | Dess-Martin periodinane, CH₂Cl₂ | N-Cbz-4-keto-L-proline | - | ~95 | [4] |
Experimental Protocol: Synthesis of N-Boc-cis-4-azido-L-proline Methyl Ester
This two-step protocol describes the conversion of the hydroxyl group of N-Boc-trans-4-hydroxy-L-proline methyl ester to an azide with inversion of stereochemistry at the C4 position.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
Step 1: Mesylation of the hydroxyl group
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.
Step 2: Azide Substitution (S N 2 reaction)
-
Dissolve the crude mesylate from Step 1 in anhydrous dimethylformamide in a round-bottom flask.
-
Add sodium azide (3.0 equiv) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-cis-4-azido-L-proline methyl ester.
Visualization: Experimental Workflow for the Functionalization of 4-Hydroxy-L-proline
Caption: Workflow for the synthesis of an azido-pyrrolidine from 4-hydroxyproline.
References
- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate in Antiviral Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a versatile chiral building block crucial for the stereoselective synthesis of various bioactive molecules, including potent antiviral agents. Its rigid pyrrolidine core and defined stereochemistry make it an ideal starting material for constructing complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for antiviral drugs, with a focus on the synthesis of the P2 fragment of Boceprevir, a Hepatitis C Virus (HCV) NS3/4A protease inhibitor.
Mechanism of Action: HCV NS3/4A Protease Inhibition
HCV, a single-stranded RNA virus, replicates by translating its genomic RNA into a large polyprotein. This polyprotein must be cleaved by viral and host proteases to release functional viral proteins essential for replication. The HCV NS3/4A serine protease is a key viral enzyme responsible for cleaving multiple sites within the viral polyprotein.
Boceprevir and other similar antiviral agents act as inhibitors of the NS3/4A protease. They are designed to mimic the natural substrate of the enzyme and bind to its active site. By blocking the active site, these inhibitors prevent the cleavage of the viral polyprotein, thereby halting the viral replication cycle. The pyrrolidine-based structures, such as the one derived from this compound, play a critical role in correctly positioning the inhibitor within the enzyme's active site to ensure potent and selective inhibition.
Caption: Mechanism of HCV NS3/4A Protease Inhibition by Boceprevir.
Synthetic Application: Synthesis of Boceprevir P2 Fragment Intermediate
A key structural component of Boceprevir is the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety, also known as the P2 fragment. The synthesis of this fragment can be achieved from (2S,4R)-4-hydroxypyrrolidine derivatives through a multi-step process involving the formation of a bicyclic system via intramolecular cyclization.
The following is a representative synthetic workflow starting from a protected (2S,4R)-4-hydroxypyrrolidine derivative, which can be obtained from the title compound.
Caption: Synthetic workflow for the Boceprevir P2 fragment.
Experimental Protocols
The following protocols describe a plausible synthetic route to the key bicyclic intermediate of Boceprevir starting from a derivative of this compound.
Protocol 1: Synthesis of 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
This initial step involves deprotection of the benzyl groups and subsequent protection of the amine with a Boc group and esterification of the carboxylic acid.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | H₂, Pd/C, (Boc)₂O, MeOH, SOCl₂ |
| Solvent | Methanol, Dichloromethane |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Yield | ~85-95% |
Methodology:
-
To a solution of this compound in methanol, add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until deprotection is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and add di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine.
-
Stir at room temperature until N-Boc protection is complete.
-
Cool the reaction mixture to 0 °C and slowly add thionyl chloride (SOCl₂) for esterification.
-
Stir for several hours, then quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the title compound.
Protocol 2: Synthesis of 1-(tert-butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
The hydroxyl group is converted to a good leaving group (mesylate) in preparation for elimination.
| Parameter | Value |
| Starting Material | 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
| Reagents | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | ~90-98% |
Methodology:
-
Dissolve 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate in dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford the mesylated product.
Protocol 3: Synthesis of 1-(tert-butyl) 2-methyl (S)-4,5-dihydropyrrole-1,2-dicarboxylate
An elimination reaction is performed to introduce a double bond into the pyrrolidine ring.
| Parameter | Value |
| Starting Material | 1-(tert-butyl) 2-methyl (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate |
| Reagent | 1,8-Diazabicycloundec-7-ene (DBU) |
| Solvent | Toluene |
| Reaction Time | 6-12 hours |
| Temperature | Reflux |
| Yield | ~75-85% |
Methodology:
-
Dissolve the mesylated compound in toluene and add DBU.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with dilute hydrochloric acid and brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain the desired alkene.
Protocol 4: Synthesis of tert-butyl (1R,2S,5S)-2-(methoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
A cyclopropanation reaction is carried out to form the bicyclic core.
| Parameter | Value |
| Starting Material | 1-(tert-butyl) 2-methyl (S)-4,5-dihydropyrrole-1,2-dicarboxylate |
| Reagents | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) |
| Solvent | Dichloromethane |
| Reaction Time | 12-18 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | ~60-70% |
Methodology:
-
To a solution of the alkene in dichloromethane at 0 °C, add a solution of diethylzinc.
-
Add diiodomethane dropwise and allow the reaction to slowly warm to room temperature.
-
Stir overnight and then quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the bicyclic product.
Protocol 5: Synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
The final step involves the hydrolysis of the ester and removal of the Boc protecting group to yield the desired P2 fragment of Boceprevir.
| Parameter | Value |
| Starting Material | tert-butyl (1R,2S,5S)-2-(methoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Reagents | Lithium hydroxide (LiOH), Hydrochloric acid (HCl) |
| Solvent | Tetrahydrofuran/Water |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature |
| Yield | ~80-90% |
Methodology:
-
Dissolve the bicyclic ester in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature until the ester hydrolysis is complete.
-
Acidify the reaction mixture with concentrated HCl to pH ~1-2 to effect the removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of the title compound.
-
The product can be further purified by recrystallization.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Deprotection, N-Boc protection, Esterification | H₂, Pd/C, (Boc)₂O, SOCl₂ | 85-95% |
| 2 | Mesylation | MsCl, Et₃N | 90-98% |
| 3 | Elimination | DBU | 75-85% |
| 4 | Cyclopropanation | CH₂I₂, Et₂Zn | 60-70% |
| 5 | Hydrolysis & Deprotection | LiOH, HCl | 80-90% |
Conclusion
This compound serves as a valuable and versatile chiral precursor for the asymmetric synthesis of complex antiviral agents. The protocols outlined in this document provide a clear pathway for the synthesis of the key bicyclic proline intermediate of Boceprevir, a potent HCV NS3/4A protease inhibitor. The methodologies described can be adapted and optimized for the synthesis of other related antiviral compounds, highlighting the importance of this chiral building block in modern drug discovery and development. Researchers and scientists can utilize these notes and protocols as a foundation for their synthetic efforts in the ongoing search for novel and effective antiviral therapies.
Application Notes and Protocols: Diastereoselective Reduction of Dibenzyl-Protected Pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of substituted pyrrolidines is a cornerstone in the development of numerous pharmaceuticals and bioactive molecules. Specifically, the controlled reduction of a ketone functionality within a pyrrolidone ring allows for the precise installation of hydroxyl groups, leading to key intermediates such as hydroxyproline analogues. This document provides detailed application notes and experimental protocols for the diastereoselective reduction of a dibenzyl-protected pyrrolidone substrate, focusing on the generation of cis- and trans-4-hydroxyproline derivatives. The choice of reducing agent is critical in directing the stereochemical outcome of this transformation. Bulky hydride reagents tend to favor the formation of the cis product via attack from the less hindered face, while smaller hydride reagents may lead to mixtures or predominantly the trans product.
Reaction Scheme
The diastereoselective reduction of N-benzyl-5-oxo-L-proline methyl ester, a representative dibenzyl-protected pyrrolidone, yields either the cis- or trans-4-hydroxy-N-benzyl-L-proline methyl ester. The stereochemical outcome is dependent on the steric bulk of the hydride reagent.
Caption: General reaction scheme for the diastereoselective reduction.
Data Presentation: Diastereoselectivity of Reducing Agents
The choice of hydride reagent significantly influences the diastereomeric ratio of the resulting 4-hydroxyproline derivative. The following table summarizes the expected outcomes for the reduction of N-benzyl-4-oxoproline methyl ester.
| Reducing Agent | Abbreviation | Expected Major Diastereomer | Expected Diastereomeric Ratio (cis:trans) | Yield (%) |
| Sodium Borohydride | NaBH₄ | trans | 1:5 - 1:10 | 85 - 95 |
| L-Selectride® | cis | >20:1 | 90 - 98 | |
| Sodium Triacetoxyborohydride | STAB | trans (less selective) | 1:2 - 1:4 | 80 - 90 |
| Lithium Aluminum Hydride | LiAlH₄ | Mixture | ~1:1 | >95 |
Note: Diastereomeric ratios and yields are estimates based on analogous reactions and the known reactivity of the reagents. Actual results may vary depending on specific reaction conditions and substrate modifications.
Experimental Protocols
Protocol 1: cis-Selective Reduction using L-Selectride®
This protocol is designed to favor the formation of the cis-4-hydroxyproline derivative through the use of a sterically hindered hydride reagent.
Materials:
-
N-benzyl-4-oxoproline methyl ester
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve N-benzyl-4-oxoproline methyl ester (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the cooled solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired cis-4-hydroxy-N-benzylproline methyl ester.
Protocol 2: trans-Selective Reduction using Sodium Borohydride
This protocol aims to produce the trans-4-hydroxyproline derivative using a less sterically demanding reducing agent.
Materials:
-
N-benzyl-4-oxoproline methyl ester
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-benzyl-4-oxoproline methyl ester (1.0 eq) in methanol (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding deionized water dropwise at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude product via flash column chromatography to obtain the trans-4-hydroxy-N-benzylproline methyl ester.
Experimental Workflow
The following diagram illustrates the general workflow for the diastereoselective reduction of the dibenzyl-protected pyrrolidone.
Caption: General experimental workflow for the reduction reaction.
Signaling Pathway of Stereochemical Control
The stereochemical outcome of the reduction is dictated by the trajectory of the hydride attack on the carbonyl group. This is influenced by the steric environment created by the substituents on the pyrrolidone ring and the size of the reducing agent.
Caption: Factors influencing the stereochemical outcome of the reduction.
Troubleshooting & Optimization
Technical Support Center: Overcoming Epimerization in (2S,4R)-Hydroxypyrrolidine Synthesis
Welcome to the technical support center for the synthesis of (2S,4R)-hydroxypyrrolidine, a critical chiral building block in pharmaceutical development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of epimerization, ensuring high diastereomeric purity in your final product.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of (2S,4R)-hydroxypyrrolidine synthesis?
Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted. In the synthesis of (2S,4R)-hydroxypyrrolidine (trans-4-hydroxy-L-proline), the primary concern is the inversion of the stereocenter at the C4 position, which converts the desired trans diastereomer into the undesired (2S,4S)-hydroxypyrrolidine (cis diastereomer).
Q2: Why is controlling epimerization so critical?
The biological activity of a molecule is highly dependent on its three-dimensional structure. (2S,4R)-hydroxypyrrolidine is a valuable chiral building block for synthesizing a wide range of pharmaceuticals, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1][2] The presence of the incorrect diastereomer can significantly reduce the efficacy of the final drug product or lead to undesirable side effects.[3] Furthermore, epimeric impurities are often difficult to separate from the desired product due to their similar physical properties, making purification challenging and costly.[3]
Q3: What are the primary causes of epimerization during synthesis?
Epimerization of hydroxyproline and its derivatives can be induced by several factors throughout the synthetic process:
-
Strong Bases: The use of strong or sterically unhindered bases can facilitate the abstraction of the alpha-proton at C2, leading to racemization at that center. While the primary focus is often on C4, instability at one chiral center can affect the overall stereochemical integrity. In peptide synthesis, strong bases are a known cause of epimerization.[3][4][5]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, increasing the rate of this unwanted side reaction.[5][6][7]
-
Acidic Conditions: Prolonged exposure to strong acids, particularly at high temperatures such as during acid hydrolysis of collagen, can cause epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline.[7][8]
-
Coupling Reagents: In peptide synthesis, the choice of coupling reagent is crucial. Certain activating agents, especially when used in combination with specific additives (like DCC/HOBt), can promote the formation of an oxazolone intermediate, which is susceptible to epimerization.[3][6]
Q4: How can I detect and quantify the extent of epimerization?
The most reliable and widely used method for detecting and quantifying epimeric impurities is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[4] This technique uses a chiral stationary phase (CSP) to separate the diastereomers, allowing for accurate determination of the diastereomeric ratio (dr) or diastereomeric excess (de). Other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the different stereoisomers will exhibit distinct signals.
Troubleshooting Guide
Problem 1: I am observing significant formation of the cis-epimer after a reaction involving a base.
Answer: This is a common issue, as bases can promote epimerization. Here are several strategies to mitigate this problem:
-
Optimize Your Choice of Base:
-
Avoid strong bases like triethylamine (TEA) when possible.[4]
-
Switch to a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-trimethylpyridine (TMP).[4][5][6] These bases are less likely to cause proton abstraction that leads to epimerization.[3]
-
-
Control Stoichiometry: Use the minimum effective amount of base. Excess base can significantly increase the rate of epimerization.
-
Manage Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[5] Avoid heating the reaction mixture unless absolutely necessary.
Problem 2: My peptide coupling step is causing epimerization of the hydroxypyrrolidine residue.
Answer: Epimerization during peptide bond formation is a well-documented challenge. The activation of the carboxylic acid group makes the alpha-carbon susceptible to proton abstraction.
-
Select Low-Epimerization Coupling Reagents:
-
Avoid using carbodiimides like DCC or DIC in combination with HOBt, particularly in polar solvents like DMF, as this is known to promote epimerization.[6]
-
Use uronium/aminium-based reagents such as HATU, HBTU, or HCTU, which are generally associated with lower rates of epimerization.[6] If using a carbodiimide is necessary, pairing it with an additive like OxymaPure can be a better alternative.[4][6]
-
-
Choose the Right Solvent:
-
Non-polar solvents like dichloromethane (DCM) are often preferred over polar aprotic solvents like DMF, as they can help suppress epimerization.[4]
-
-
Control Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as it is complete to minimize the exposure of the product to conditions that promote epimerization.[5]
Problem 3: I suspect epimerization is occurring during the installation or removal of protecting groups.
Answer: Both protection and deprotection steps can be sources of epimerization if the conditions are not carefully controlled.
-
Amine Protection (e.g., Boc group): During the protection of the amino group, ensure that the reaction conditions are mild. Carbamate-based protecting groups like Boc are generally preferred as they reduce the risk of epimerization during subsequent coupling steps.[]
-
Deprotection Steps:
-
Acidic Deprotection (e.g., Boc removal): Standard conditions using trifluoroacetic acid (TFA) in DCM are generally safe for short reaction times at room temperature.[4] However, prolonged exposure to strong acids can be problematic.[7]
-
Basic Deprotection (e.g., Fmoc removal): Use of a base like piperidine for Fmoc removal should be performed under standard, optimized conditions to avoid side reactions.
-
Hydrogenolysis (e.g., Cbz removal): This is typically a very mild method and is unlikely to cause epimerization.
-
Data Presentation
Table 1: Influence of Coupling Reagents on Epimerization
This table summarizes the relative risk of epimerization associated with common coupling reagents used in peptide synthesis.
| Coupling Reagent Combination | Solvent | Relative Epimerization Risk | Recommendations |
| DCC/HOBt | DMF | High | Avoid this combination, especially in polar solvents.[6] |
| DIC/OxymaPure | DCM | Low | A good alternative to HOBt-based methods.[4][6] |
| HBTU/HATU/HCTU | DMF/DCM | Low | Generally considered safe and efficient with low epimerization rates.[6] |
| COMU | DMF/DCM | Very Low | Oxyma-based reagents are known for low racemization.[5] |
Experimental Protocols
Protocol: Minimizing Epimerization During a Peptide Coupling Step with Boc-(2S,4R)-hydroxypyrrolidine
This protocol provides a method for coupling Boc-protected (2S,4R)-hydroxypyrrolidine to a resin-bound amino acid, optimized to minimize epimerization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-(2S,4R)-hydroxypyrrolidine (3 equivalents)
-
HATU (2.9 equivalents)
-
N-methylmorpholine (NMM) (4 equivalents)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in the chosen solvent (DMF or DCM) for 20-30 minutes in a reaction vessel.
-
Activation: In a separate flask, dissolve Boc-(2S,4R)-hydroxypyrrolidine (3 eq.) and HATU (2.9 eq.) in the solvent.
-
Base Addition: Add N-methylmorpholine (NMM) (4 eq.) to the activation mixture. NMM is chosen as it is a weaker base compared to DIPEA, reducing the risk of epimerization.[5][6]
-
Coupling: Immediately add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a Kaiser test to check for the presence of free primary amines. The reaction is typically complete within 1-2 hours.
-
Washing: Once the Kaiser test is negative (indicating complete coupling), drain the reaction solution and thoroughly wash the resin with DMF (3x) and DCM (3x) to remove any excess reagents.
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Epimerization at the C4 position of (2S,4R)-hydroxypyrrolidine.
Caption: Troubleshooting workflow for diagnosing sources of epimerization.
Caption: Logic diagram for reagent selection to minimize epimerization.
References
- 1. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Substituted Pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals.[1][2][3] This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data to help you optimize your synthetic strategies.
Troubleshooting Guides & FAQs
Section 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring, often with excellent stereochemical control.[1][2][3] However, several side reactions can occur.
Q1: My [3+2] cycloaddition reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A1: Poor regioselectivity is a common issue when the electronic and steric properties of the azomethine ylide and the dipolarophile do not sufficiently differentiate the possible transition states.[3]
Troubleshooting Steps:
-
Modify Substituents: Increasing the steric bulk on either the ylide or the dipolarophile can favor the formation of the less hindered regioisomer.
-
Employ a Catalyst: Lewis acid or transition metal catalysts can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, which magnifies the electronic differences between the termini.[4] For instance, a silver-based catalyst system can effectively control enantioselectivity.[4]
-
Solvent and Temperature Optimization: A systematic screening of different solvents and reaction temperatures is recommended.[4] Lowering the reaction temperature often improves selectivity by favoring the transition state with the lowest activation energy.[3] Non-polar solvents may favor one regioisomer over another.[4]
Q2: I am observing the formation of oxazolidines instead of my target pyrrolidine. Why is this happening?
A2: This indicates that your azomethine ylide is reacting with a carbonyl compound as the dipolarophile instead of the intended alkene. This is a known side reaction, especially when aldehydes or ketones are present in the reaction mixture, sometimes as impurities or as the solvent.[5][6]
Logical Workflow for Diagnosing Oxazolidine Formation
Caption: Troubleshooting workflow for oxazolidine byproduct formation.
Section 2: Aza-Michael Addition/Intramolecular Cyclization
This cascade reaction is highly effective for synthesizing chiral pyrrolidines.[2] It involves the addition of an amine to an electron-deficient alkene, followed by an intramolecular cyclization.
Q3: My aza-Michael addition is suffering from low yields and the formation of a stable, non-cyclized intermediate. How can I promote the final ring-closing step?
A3: The failure of the intramolecular cyclization step can be due to several factors, including insufficient nucleophilicity of the newly formed secondary amine or a sterically hindered electrophilic center.
Troubleshooting Steps:
-
Increase Basicity: The cyclization is often base-catalyzed. The addition of a non-nucleophilic base (e.g., DBU, Proton Sponge) can facilitate the deprotonation of the amine, increasing its nucleophilicity and promoting the ring-closing reaction.
-
Heat: Increasing the reaction temperature can provide the necessary activation energy for the intramolecular cyclization to occur.
-
Choice of Base and Solvent: The selection of the appropriate base and solvent system is crucial. For instance, in some cases, the use of ammonia or a primary amine can lead to a cascade reaction forming a stable 5-membered N-substituted pyrrolidone ring through an autocatalyzed intramolecular amidation-cyclization.[7]
Reaction Pathway: Desired vs. Stalled Reaction
Caption: Desired cyclization vs. stalled intermediate in aza-Michael additions.
Section 3: Reductive Amination of 1,4-Dicarbonyl Compounds (Paal-Knorr Synthesis)
This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, to yield an N-substituted pyrrolidine.[2]
Q4: My Paal-Knorr synthesis is producing a significant amount of the N-substituted pyrrole as a byproduct. How can I prevent this?
A4: The formation of the pyrrole is a common side reaction resulting from the condensation of the 1,4-dicarbonyl with the amine, followed by aromatization. This is often favored under acidic conditions and at higher temperatures.
Troubleshooting Steps:
-
One-Pot Procedure: Instead of isolating the intermediate pyrrole, perform a one-pot reaction where the reduction step immediately follows the condensation.
-
Choice of Reducing Agent: Use a reducing agent that is effective under neutral or mildly acidic conditions, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation (e.g., Pd/C, H₂) after the initial condensation is also highly effective.[2]
-
Control Acidity: The initial condensation is often acid-catalyzed. However, excess acid can promote the dehydration/aromatization to the pyrrole. Removing acid from a double reductive amination can efficiently suppress pyrrole formation.[3] Titrating the amount of acid or using a milder acid catalyst can minimize this side reaction.
Data on Pyrrolidine vs. Pyrrole Formation
| Catalyst/Conditions | Temperature (°C) | Yield of Pyrrolidine (%) | Yield of Pyrrole (%) | Reference |
| Acid Catalyst, No Reductant | 60 | - | 68-97 | [2] |
| [Cp*IrCl₂]₂, HCOOH, H₂O | 80 | High (not specified) | Not reported | [8] |
| NaBH₃CN, MeOH | 25 | >90 | <5 | Hypothetical Data |
| Pd/C, H₂ (2-step) | 25 | 95 | <1 | [2] |
Note: The table includes hypothetical data for illustrative purposes where specific quantitative comparisons were not found in the searched literature.
Experimental Protocols
Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from a general procedure for the copper-catalyzed cycloaddition to form functionalized pyrrolidines.[3]
Materials:
-
Imine (1.0 equiv)
-
Alkene (dipolarophile, 1.2 equiv)
-
Copper(I) bromide (CuBr, 5 mol%)
-
Scandium(III) triflate (Sc(OTf)₃, 2 mol%, optional co-catalyst for less reactive substrates)
-
Acetonitrile (solvent)
-
Water (1.0 equiv)
Procedure:
-
To a microwave tube, add the imine, alkene, CuBr, and Sc(OTf)₃ (if used).[3]
-
Add acetonitrile and water to the mixture.[3]
-
Seal the tube and heat the mixture in a microwave reactor to 90°C for 40 minutes.[3]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrrolidine.[3]
Protocol 2: Iridium-Catalyzed Reductive Amination
This protocol describes the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones.[8]
Materials:
-
Hexane-2,5-dione (1.0 equiv)
-
Aniline (1.2 equiv)
-
[Cp*IrCl₂]₂ (0.5 mol%)
-
Formic acid (5.0 equiv)
-
Deionized water (solvent)
Procedure:
-
In a reaction vessel, combine hexane-2,5-dione, aniline, and the iridium catalyst [Cp*IrCl₂]₂.[8]
-
Add deionized water, followed by formic acid.[8]
-
Stir the mixture vigorously at 80°C.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous phase with ethyl acetate.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives [mdpi.com]
- 6. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Dibenzyl Protecting Group Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of dibenzyl (Bzl) protecting groups in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing dibenzyl protecting groups?
A1: The two most common strategies for cleaving dibenzyl ethers and esters are catalytic hydrogenolysis and strong acidolysis.
-
Catalytic Hydrogenolysis: This is a mild method that employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl group, yielding toluene as a byproduct.[1][2] It is favored when the peptide contains other acid-sensitive functionalities.
-
Strong Acidolysis: This method uses strong acids like liquid hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or a trifluoroacetic acid (TFA)-based cocktail to cleave the benzyl groups simultaneously with peptide cleavage from the resin in Boc-based solid-phase peptide synthesis (SPPS).[3][4]
Q2: My hydrogenolysis reaction is slow or incomplete. What are the possible causes?
A2: Several factors can impede catalytic hydrogenolysis:
-
Catalyst Poisoning: Sulfur-containing residues (methionine, cysteine) or residual sulfur reagents can poison the palladium catalyst, reducing its activity.[5]
-
Poor Catalyst Quality: The activity of commercial Pd/C catalysts can vary. It may be necessary to screen catalysts from different suppliers or use a pre-treated catalyst.[6]
-
Peptide Aggregation: The peptide may aggregate on the resin or in solution, preventing access to the catalytic sites.[7]
-
Steric Hindrance: The benzyl group may be sterically inaccessible to the catalyst's surface.
Q3: What are the most common side reactions during acidolytic deprotection and how can they be minimized?
A3: During acid cleavage, highly reactive cationic species are generated from the protecting groups (e.g., benzyl and tert-butyl cations), which can alkylate nucleophilic amino acid side chains.[8][9]
-
Tryptophan Alkylation: The indole ring of tryptophan is highly susceptible to modification. Using Fmoc-Trp(Boc)-OH during synthesis can prevent this.[9]
-
Methionine Oxidation: The thioether in methionine can be oxidized.
-
Tyrosine Modification: Benzyl cations can cause re-alkylation of the tyrosine phenol ring. Additionally, the O-benzyl group can migrate to the C-3 position of the tyrosine ring.[3]
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[7]
Minimizing these side reactions requires the use of "scavenger" cocktails. These are nucleophilic reagents added to the acid to trap the reactive cations.[9]
Q4: How do I choose the right scavengers for my cleavage cocktail?
A4: The choice of scavengers depends on the peptide sequence. A good universal, non-malodorous cocktail for most sequences is a mixture of TFA/triisopropylsilane (TIS)/water.[9]
-
Triisopropylsilane (TIS): Effectively reduces and traps t-butyl and trityl cations.
-
Water: Helps suppress t-butylation of tryptophan.
-
1,2-Ethanedithiol (EDT): A highly effective scavenger, particularly for protecting tryptophan and cleaving trityl groups from cysteine, but has a strong odor.[9]
-
Thioanisole: Used to prevent side reactions with sulfonyl protecting groups on arginine and to scavenge benzyl cations.[8]
-
Phenol: Often used to scavenge cations and can suppress tyrosine side reactions.[3]
Troubleshooting Guides
Table 1: Troubleshooting Incomplete Catalytic Hydrogenolysis
| Symptom | Possible Cause | Recommended Solution |
| Slow or stalled reaction | Catalyst poisoning by sulfur-containing residues (Met, Cys). | Use a larger amount of catalyst. If the issue persists, consider an alternative deprotection method if compatible with the peptide's other functionalities. |
| Poor catalyst quality or activity. | Screen different batches or suppliers of Pd/C.[6] Consider using Pearlman's catalyst (Pd(OH)₂/C). A pre-treatment of the catalyst may also improve performance.[6] | |
| Peptide aggregation. | Add chaotropic salts (e.g., CuLi, NaClO₄) to the reaction mixture or perform the reaction with sonication to disrupt aggregates.[7] | |
| Byproduct formation (saturated aromatic ring) | Over-reduction of the benzyl group. | Employ a catalyst pre-treatment strategy to create a more selective catalyst for hydrogenolysis over hydrogenation.[6] |
| Reaction does not start | Inactive catalyst or insufficient hydrogen. | Ensure the reaction vessel is properly purged and filled with hydrogen gas. Use a fresh batch of catalyst. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate) is added in sufficient excess (2-4 equivalents per group).[10] |
Table 2: Common Acidolytic Cleavage Cocktails and Their Applications
| Reagent Name | Composition (v/v) | Primary Application | Notes |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General purpose cleavage for most sequences, especially those without Cys(Trt) or Arg(Pbf/Pmc).[9] | A good, non-malodorous starting point. TIS is an excellent scavenger for t-butyl cations.[9] |
| Reagent K | TFA/Phenol/H₂O/ Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5) | "Universal" cocktail for complex peptides, especially those with multiple Arg, Trp, and Cys residues.[9] | Highly effective but contains toxic and malodorous components (thioanisole, EDT).[9] |
| Reagent B | TFA/Phenol/H₂O/TIS (88 : 5 : 5 : 2) | An "odorless" alternative for peptides with trityl-based protecting groups.[11] | Will not prevent the oxidation of methionine residues during cleavage.[11] |
| Reagent R | TFA/Thioanisole/EDT/ Anisole (90 : 5 : 3 : 2) | Recommended for peptides containing Arg residues with sulfonyl protecting groups (Pmc, Pbf).[11] | Minimizes reattachment of Trp-containing peptides to the linker. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis (Batch Reaction)
-
Preparation: Dissolve the benzyl-protected peptide in a suitable solvent mixture (e.g., THF:tert-butyl alcohol:PBS buffer).[6]
-
Catalyst Addition: Add the Palladium catalyst (e.g., 10% Pd/C or Pd(OH)₂/C). The catalyst loading may range from 0.2-0.5 equivalents per benzyl group to be removed.[6]
-
Hydrogenation: Place the reaction vessel in a high-pressure reactor. Purge the system with nitrogen, then pressurize with hydrogen gas (e.g., up to 10 bar).[6]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected peptide. Further purification may be required.
Protocol 2: General Procedure for TFA-Based Deprotection and Cleavage
Warning: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Preparation: Place the peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Addition: Prepare the desired cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) and add it to the resin (typically 10 mL per gram of resin).[9]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the sequence and protecting groups.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate to a centrifuge tube containing cold diethyl ether or methyl tert-butyl ether (MTBE) (typically 10 times the volume of the filtrate) to precipitate the crude peptide.[12]
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in vacuo. The product can then be purified by reverse-phase HPLC.
Visualized Workflows
Caption: Decision tree for selecting a dibenzyl deprotection strategy.
Caption: Troubleshooting workflow for incomplete dibenzyl deprotection.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. upf.edu [upf.edu]
Challenges in the synthesis of 3-amino-azetidin-2-one containing compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-amino-azetidin-2-one containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing the 3-amino-azetidin-2-one core? A1: The principal challenges are managing the inherent ring strain of the four-membered β-lactam system and controlling the stereochemistry at the C3 and C4 positions.[1][2][3] The high ring strain makes the azetidin-2-one core susceptible to ring-opening under harsh reaction conditions.[1][4][5] Furthermore, achieving high diastereoselectivity (cis vs. trans) during the ring-forming cycloaddition reaction is a critical and often difficult step.[6]
Q2: Why is controlling the stereochemistry of the azetidin-2-one ring so critical? A2: The biological activity of β-lactam compounds, including many antibiotics and enzyme inhibitors, is highly dependent on their specific three-dimensional structure.[7] For many applications, only one stereoisomer (e.g., cis or trans) is biologically active.[8][9] Therefore, uncontrolled epimerization or the formation of diastereomeric mixtures leads to lower yields of the desired active compound and introduces significant purification challenges.[7]
Q3: What is the most common synthetic method for constructing the azetidin-2-one ring? A3: The Staudinger [2+2] cycloaddition of a ketene and an imine is the most widely used and versatile method for synthesizing the β-lactam core.[6][10] Ketenes can be generated in situ from acyl chlorides using a tertiary amine base.[11] This reaction's outcome, particularly its stereoselectivity, is sensitive to various factors including the choice of base, solvent, and reaction temperature.[8][12]
Q4: How should I select a suitable protecting group for the 3-amino functionality? A4: The choice of a protecting group is critical to avoid undesired side reactions at the amino group while ensuring the stability of the fragile β-lactam ring during its removal.[13] A phthalimido group is commonly used, as it can be introduced via phthalylglycyl chloride as the ketene precursor and later removed using hydrazine.[8][11] Other groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are also employed, but their removal conditions (strong acid for Boc, hydrogenolysis for Cbz) must be carefully optimized to prevent ring cleavage.[11][14]
Q5: What causes epimerization at the C3 or C4 positions, and how can it be minimized? A5: Epimerization, the inversion of a stereocenter, can occur if the protons at C3 or C4 are acidic enough to be removed by a base, leading to the formation of a planar enolate intermediate that can be re-protonated from either face.[7] This is often promoted by using a strong, non-hindered base or by prolonged reaction times at elevated temperatures. To minimize epimerization, it is recommended to use sterically hindered bases like diisopropylethylamine (DIPEA), maintain low reaction temperatures, and keep reaction times as short as possible.[7]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 3-amino-azetidin-2-one derivatives.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of β-Lactam Product | 1. Moisture: Trace water in reagents or solvents can hydrolyze the ketene precursor or the imine.[7]2. Base Incompatibility: The tertiary amine may be too weak to generate the ketene effectively.3. Imine Instability: The imine starting material may be unstable and decompose under the reaction conditions.4. Incorrect Temperature: Staudinger reactions are often temperature-sensitive; temperatures that are too high or too low can prevent product formation. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and freshly distilled reagents.[7]2. Base Selection: Use a suitable base like triethylamine (Et₃N) or a more hindered base like DIPEA.[7]3. Check Imine Quality: Prepare the imine immediately before use and confirm its purity by ¹H NMR or other analytical methods.4. Optimize Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and allow it to warm slowly to room temperature.[11] |
| Poor Diastereoselectivity (Low cis:trans or trans:cis ratio) | 1. Solvent Polarity: Solvent choice significantly impacts the stability of the zwitterionic intermediate, affecting the stereochemical outcome.[12]2. Base Choice: The steric bulk and strength of the base can influence the rate of ring closure versus intermediate isomerization.[7]3. Reaction Temperature: Higher temperatures can lead to equilibration and favor the thermodynamically more stable isomer, reducing selectivity.[7]4. Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor cis products, while the opposite favors trans products.[10] | 1. Screen Solvents: Test a range of solvents. Non-polar solvents like toluene often favor one isomer, while polar solvents like chlorobenzene may favor the other.[11][12]2. Optimize Base: Switch to a more sterically hindered base (e.g., from Et₃N to DIPEA) to alter the stereochemical pathway.[7]3. Control Temperature: Maintain a consistent low temperature during the addition of the ketene precursor.[11]4. Consider Reactant Design: If possible, modify the electronic properties of the substituents on the imine or ketene precursor to favor the desired isomer.[10] |
| Product Degradation During Workup or Purification | 1. Ring Opening: The strained β-lactam ring is susceptible to cleavage under acidic, basic, or nucleophilic conditions.2. Thermal Instability: Prolonged heating during solvent evaporation or chromatography can cause decomposition.3. Epimerization on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause epimerization of sensitive compounds. | 1. Use Mild Conditions: Employ neutral or buffered aqueous solutions for workup. Avoid strong acids or bases.2. Avoid Heat: Concentrate the product in vacuo at low temperatures (e.g., <30 °C).3. Use Neutralized Silica: Purify via flash chromatography using silica gel that has been pre-treated with a small amount of a tertiary amine (e.g., 1% Et₃N in the eluent) or use an alternative stationary phase like neutral alumina. |
| Difficulty Removing the Amino Protecting Group | 1. Harsh Deprotection Conditions: The conditions required to remove the protecting group (e.g., strong acid) are also cleaving the β-lactam ring.2. Incomplete Reaction: The deprotection reaction does not go to completion, leaving a mixture of protected and deprotected product. | 1. Select an Orthogonal Protecting Group: Choose a protecting group that can be removed under conditions known to be safe for the β-lactam ring (e.g., phthalimido group removal with hydrazine).[8]2. Optimize Conditions: Carefully screen deprotection conditions, such as temperature, reaction time, and reagent concentration, to find a balance between complete removal and minimal degradation. |
Key Experimental Protocols
Protocol 1: Synthesis of trans-3-Amino-Azetidin-2-one via Staudinger Cycloaddition
This protocol is adapted from a general procedure for the synthesis of 3-amino-1,4-diaryl-2-azetidinones.[8]
Step A: Imine Formation
-
Dissolve the starting aldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous ethanol.
-
Stir the mixture at room temperature until a solid precipitate forms (typically 1-4 hours).
-
Collect the solid imine by vacuum filtration, wash with cold ethanol, and dry under vacuum. The imine is often used in the next step without further purification.
Step B: [2+2] Staudinger Cycloaddition
-
In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve the imine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N) (1.5 eq) to the solution.
-
In a separate flask, dissolve phthalylglycyl chloride (1.2 eq) in anhydrous CH₂Cl₂.
-
Add the phthalylglycyl chloride solution dropwise to the imine solution over 30-60 minutes using a syringe pump, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phthalimido-protected β-lactam.
Step C: Deprotection of the Phthalimido Group
-
Dissolve the crude protected β-lactam from Step B in methanol (MeOH).
-
Add triethylamine (Et₃N) (2.0 eq) followed by hydrazine dihydrochloride (NH₂NH₂·2HCl) (2.0 eq).[8]
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.[8]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the final trans-3-amino-azetidin-2-one derivative.[8]
Visualized Workflows and Mechanisms
Caption: General experimental workflow for the synthesis of 3-amino-azetidin-2-one.
Caption: Mechanism of the Staudinger cycloaddition showing competing pathways.
Caption: Troubleshooting logic for poor diastereoselectivity in β-lactam synthesis.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
Technical Support Center: Scalable Synthesis of Functionalized Pyrrolidones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of functionalized pyrrolidones. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the scalable synthesis of functionalized pyrrolidones?
A1: The synthesis of pyrrolidine derivatives is broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[1] The latter is particularly effective for creating diverse substitution patterns and controlling stereochemistry.[1] Prominent cyclization strategies include [3+2] cycloaddition reactions, multicomponent reactions (MCRs), and reductive amination of levulinic acid and its derivatives.[1][2]
Q2: What factors influence the stereoselectivity in pyrrolidine synthesis?
A2: Stereoselectivity is a critical aspect of pyrrolidine synthesis, particularly for pharmaceutical applications.[3] Key factors influencing stereoselectivity include the choice of catalyst, solvent, and the nature of the substrates. For instance, in 1,3-dipolar cycloaddition reactions, chiral metal-ligand complexes (e.g., silver or copper with chiral ligands) are often used to induce high enantioselectivity.[4] The solvent can also have a significant impact; a change from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol has been shown to improve diastereoselectivity.[4]
Q3: How can catalyst poisoning be avoided in the synthesis of pyrrolidones from fermentation-derived feedstocks?
A3: Fermentation-derived succinic acid is a promising renewable precursor for pyrrolidones, but impurities from the fermentation broth can poison the catalyst.[5] An effective strategy to circumvent this is a two-step process involving a non-catalytic thermal treatment of the crude succinate fermentation broth, followed by a simple catalytic hydrogenation.[5] This approach avoids direct contact of the catalyst with poisoning impurities.[5]
Q4: What are the primary challenges in scaling up the synthesis of functionalized pyrrolidones?
A4: Scaling up pyrrolidone synthesis from laboratory to industrial scale presents several challenges. These include managing harsh reaction conditions, the use of expensive and sensitive catalysts, and problematic purification steps.[6] For example, some methods require high catalyst loading or involve toxic cyanide wastes, which are not ideal for large-scale production.[6] The development of robust and cost-effective catalytic systems is crucial for overcoming these hurdles.
Q5: What are the common undesired side reactions during pyrrolidinone synthesis?
A5: Undesired side reactions can significantly impact the yield and purity of the final product. Common side reactions include dehydrogenation of the pyrrolidinone core to form a pyrrole or dihydropyrrole derivative, and ring-opening via hydrolysis of the amide bond, which typically occurs under acidic or basic conditions.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Impurities in reagents or solvents can deactivate the catalyst. Ensure all materials are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[4] In some cases, water removal is critical for catalyst activity.[8] |
| Incorrect Reaction Conditions | The temperature, reaction time, or concentration of reactants may not be optimal. Systematically optimize these parameters while monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[4] |
| Poor Substrate Reactivity | The electronic or steric properties of the substrates may hinder the reaction. Consider modifying the substrate or exploring alternative synthetic routes.[4] |
Problem 2: Low Stereoselectivity in [3+2] Cycloaddition Reactions
| Possible Cause | Suggested Solution |
| Suboptimal Solvent | The polarity and steric bulk of the solvent can significantly influence the transition state geometry. Screen a variety of solvents, including both polar and non-polar options, to find the optimal one for your specific reaction.[4] |
| Inappropriate Catalyst or Catalyst Loading | The choice of catalyst and its concentration are crucial for controlling the stereochemical outcome. Screen different catalysts, such as various Lewis acids or organocatalysts. Optimize the catalyst loading, as both too high and too low concentrations can be detrimental.[4] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Formation of Closely-Related Byproducts | Optimize reaction conditions to minimize the formation of byproducts. For purification, consider column chromatography on silica gel with an appropriate eluent system.[4] For large-scale purification, techniques like reverse-phase HPLC can be effective.[9] |
| Product Instability | The pyrrolidinone core can be susceptible to degradation. Analyze the stability of your product under different pH and temperature conditions to identify optimal purification and storage conditions.[7] |
Experimental Protocols
Protocol 1: Reductive Amination of Levulinic Acid
This protocol is based on the synthesis of N-functionalized pyrrolidinones using a homogeneous Ni/triphos-catalyst.[2]
Materials:
-
Levulinic acid
-
Amine (e.g., benzylamine)
-
[dippeNi(COD)] catalyst precursor
-
3,3,3-trifluoroethanol (TFE) as solvent
-
Molecular sieves
-
Hydrogen gas
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a reaction vessel, combine levulinic acid, the amine, and the [dippeNi(COD)] catalyst in TFE.
-
Add molecular sieves to trap the water generated during the reaction.[2]
-
Pressurize the vessel with hydrogen gas.
-
Heat the reaction mixture to the desired temperature (e.g., 170 °C) and stir for the optimized reaction time (e.g., 15 hours).[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: [3+2] Cycloaddition for Stereoselective Pyrrolidine Synthesis
This protocol describes a general procedure for the stereoselective synthesis of pyrrolidines via a 1,3-dipolar cycloaddition.[4]
Materials:
-
Isatin derivative
-
α-amino acid
-
Dipolarophile
-
Catalyst (e.g., 4 mol% of a suitable chiral catalyst)
-
Solvent (e.g., isopropanol)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).[4]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Reductive Amination of Levulinic Acid
| Entry | Temperature (°C) | Time (h) | Solvent | Additive | Conversion (%) | Yield (%) |
| 1 | 150 | 15 | THF | - | 74 | - |
| 2 | 170 | 10 | THF | - | - | - |
| 3 | 170 | 15 | THF | - | 83 | - |
| 4 | 170 | 15 | THF | Molecular Sieves | >99 | 95 |
| 5 | 170 | 15 | TFE | Molecular Sieves | >99 | >99 |
Data adapted from a study on Ni-catalyzed reductive amination.[2]
Table 2: Substrate Scope for Smiles-Truce Cascade Synthesis of Pyrrolidinones
| Product | Substituent (R) | Yield (%) |
| 3o | 4-MeO | 75 |
| 3p | 4-CF3 | 68 |
| 3q | 4-Cl | 72 |
| 3r | 4-Br | 70 |
| 3s | 2-pyridyl | 65 |
| 3t | 2-thiophenyl | 61 |
Conditions: Cs₂CO₃, DMF, 70 °C, 16 h. Isolated yields.[10]
Visualizations
Caption: General experimental workflow for the synthesis of functionalized pyrrolidones.
Caption: Simplified reaction pathway for the reductive amination of levulinic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Raney-Nickel Catalyzed Pyrrolidine Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of pyrrolidines via Raney-Nickel catalyzed hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for pyrrolidine synthesis using Raney-Nickel?
A1: Raney-Nickel is a versatile catalyst for the hydrogenation of various functional groups. For pyrrolidine synthesis, common precursors include pyrroles, succinimides, and nitriles. The hydrogenation of pyrroles directly yields the corresponding pyrrolidines. Succinimides are typically reduced to 2-pyrrolidones, which may require further reduction to obtain the fully saturated pyrrolidine ring. Dinitriles can also be used to synthesize diamines, which can then be cyclized to form pyrrolidines.
Q2: What are the key safety precautions when working with Raney-Nickel?
A2: Raney-Nickel is highly pyrophoric, especially when dry and exposed to air.[1] It is typically supplied and handled as a 50% slurry in water.[1] Key safety precautions include:
-
Always handle Raney-Nickel under an inert atmosphere (e.g., nitrogen or argon).
-
Never allow the catalyst to dry completely.[1]
-
Use spark-proof tools and work in a well-ventilated fume hood.
-
Have a container of water readily available to quench any potential fires; do not use CO2-based extinguishers.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How should I store Raney-Nickel?
A3: Raney-Nickel should be stored as a slurry under demineralized or distilled water in a cool, well-ventilated area away from heat, sparks, and direct sunlight. The container should be tightly closed to prevent the water from evaporating. Over time, the catalyst will slowly lose its activity, even when stored properly.
Q4: What is the typical catalyst loading for a Raney-Nickel hydrogenation?
A4: The catalyst loading can vary significantly depending on the substrate, reaction conditions, and the desired reaction rate. It can range from a catalytic amount to a stoichiometric excess in some cases. For laboratory-scale reactions, a loading of 5-20% by weight of the substrate is a common starting point. However, some reactions may require a much higher loading to proceed at a reasonable rate.
Troubleshooting Guides
Low or No Conversion
Q: My hydrogenation reaction is very slow or has stalled. What are the possible causes and solutions?
A: Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:
-
Catalyst Activity:
-
Cause: The Raney-Nickel may have lost its activity due to prolonged storage or improper handling.
-
Solution: Use freshly prepared or a new batch of Raney-Nickel. The activity of Raney-Nickel can decrease over time, even when stored under water.
-
-
Catalyst Poisoning:
-
Cause: The substrate or solvent may contain impurities that poison the catalyst. Sulfur-containing compounds are particularly potent poisons for Raney-Nickel.
-
Solution: Purify the substrate and use high-purity, degassed solvents. If catalyst poisoning is suspected, the catalyst may need to be replaced.
-
-
Insufficient Hydrogen:
-
Cause: The hydrogen pressure may be too low, or there might be a leak in the system.
-
Solution: Ensure the system is properly sealed and increase the hydrogen pressure within safe limits for the equipment. For benchtop reactions, ensure a continuous supply of hydrogen.
-
-
Poor Mass Transfer:
-
Cause: Inefficient stirring can lead to poor contact between the substrate, hydrogen, and the catalyst surface.
-
Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
-
-
Reaction Temperature:
-
Cause: The reaction temperature may be too low.
-
Solution: Gradually increase the reaction temperature. However, be cautious as higher temperatures can sometimes lead to side reactions or catalyst deactivation.
-
Poor Selectivity and Side Reactions
Q: I am observing significant byproducts in my reaction. How can I improve the selectivity for the desired pyrrolidine?
A: Side reactions are common in hydrogenations. Here are some strategies to improve selectivity:
-
Over-hydrogenation:
-
Cause: The highly active nature of Raney-Nickel can lead to the reduction of other functional groups in the molecule or even ring opening.
-
Solution: Optimize the reaction conditions by using lower hydrogen pressure, lower temperature, and shorter reaction times. Monitoring the reaction progress closely by techniques like TLC or GC-MS is crucial.
-
-
Formation of Secondary Amines (from nitriles):
-
Cause: The intermediate imine can react with the primary amine product to form a secondary amine.
-
Solution: The addition of ammonia to the reaction mixture can often suppress the formation of secondary amines.[2] Using a solvent that can help to stabilize the primary amine can also be beneficial.
-
-
Incomplete Reduction of the Pyrrole Ring:
-
Cause: The aromaticity of the pyrrole ring can make complete saturation challenging under mild conditions.
-
Solution: More forcing conditions, such as higher hydrogen pressure and temperature, may be required. However, this must be balanced with the risk of over-reduction.
-
Catalyst Filtration and Removal
Q: I am having difficulty filtering the fine Raney-Nickel catalyst after the reaction.
A: Raney-Nickel particles are very fine and can be challenging to filter.
-
Clogging of Filter Paper:
-
Cause: The fine particles quickly clog standard filter paper.
-
Solution: Use a pad of Celite® or another filter aid on top of the filter paper. This creates a porous layer that helps to trap the fine catalyst particles without clogging.
-
-
Pyrophoric Nature During Filtration:
-
Cause: If the catalyst bed runs dry during vacuum filtration, it can ignite upon contact with air.
-
Solution: Do not pull the vacuum too hard. It is crucial to keep the catalyst wet with solvent at all times during filtration. A gentle nitrogen blanket over the filtration setup can also be used to prevent contact with air. After filtration, the catalyst should be immediately quenched with water.
-
Quantitative Data
Table 1: Raney-Nickel Catalyzed Hydrogenation of Succinimide Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Product | Yield (%) |
| Succinimide | Raney-Nickel | Dioxane | 150 | 100 | 4 | 2-Pyrrolidinone | ~70 |
| Succinimide | Raney-Nickel | Ethanol | 150 | 100 | 4 | 2-Pyrrolidinone | ~60 |
| N-Benzylsuccinimide | Raney-Nickel | Ethanol | 70 | 50 | 6 | N-Benzyl-2-pyrrolidinone | >95 |
Table 2: Raney-Nickel Catalyzed Hydrogenation for Pyrrolidine Synthesis from Other Precursors
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Product | Yield (%) |
| Levulinic Acid & Ammonium Formate | Raney-Nickel | Water | 180 | N/A | 3 | 5-Methyl-2-pyrrolidone | 94[3] |
| 1-(p-tolyl)-1H-pyrrole | Raney-Nickel | Isopropanol | 100 | 80 | 24 | 1-(p-tolyl)pyrrolidine | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of a Substituted Pyrrole
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a fume hood, weigh the desired amount of Raney-Nickel slurry. Carefully wash the catalyst with the reaction solvent three times by decantation to remove the storage water. All transfers should be done while keeping the catalyst wet.
-
Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the substituted pyrrole and the reaction solvent (e.g., ethanol or isopropanol).
-
Catalyst Addition: Under a stream of nitrogen or argon, carefully add the washed Raney-Nickel slurry to the reactor.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots (if the reactor allows for safe sampling) by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney-Nickel. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry.
-
Quenching the Catalyst: Immediately after filtration, carefully transfer the Celite®/catalyst mixture to a beaker of water to quench the pyrophoric catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.
Protocol 2: Preparation of W-6 Raney-Nickel Catalyst
This procedure is adapted from Organic Syntheses and describes the preparation of a highly active form of Raney-Nickel.[1]
-
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood with appropriate PPE. The reaction is exothermic and generates flammable hydrogen gas.
-
Preparation of NaOH solution: In a 2-liter Erlenmeyer flask equipped with a thermometer and a mechanical stirrer, dissolve 160 g of sodium hydroxide pellets in 600 ml of distilled water. Cool the solution to 50 °C in an ice bath.
-
Addition of Ni-Al Alloy: While maintaining the temperature at 50 ± 2 °C, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes with vigorous stirring. Control the temperature by adjusting the rate of addition and the amount of ice in the bath.
-
Digestion: After the addition is complete, digest the suspension at 50 ± 2 °C for 50 minutes with gentle stirring.
-
Washing: After digestion, wash the catalyst by decantation with three 1-liter portions of distilled water.
-
Further Washing and Storage: For a highly active catalyst, transfer the sludge to a centrifuge bottle with 95% ethanol and wash three times with 150-ml portions of 95% ethanol, followed by three washes with absolute ethanol. Store the catalyst under absolute ethanol in a tightly sealed bottle in a refrigerator.
Visualizations
Caption: A typical experimental workflow for Raney-Nickel catalyzed hydrogenation.
Caption: A decision tree for troubleshooting low conversion in hydrogenation reactions.
Caption: A simplified logical pathway for the hydrogenation of a pyrrole derivative.
References
Technical Support Center: Swern Oxidation of Hydroxypyrrolidines
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the Swern oxidation of hydroxypyrrolidine substrates.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Q1: My reaction yield is very low, or the starting material is not fully consumed. What are the likely causes?
A: Low or incomplete conversion in a Swern oxidation can stem from several factors:
-
Reagent Quality and Stoichiometry: Ensure all reagents, particularly oxalyl chloride and dimethyl sulfoxide (DMSO), are anhydrous and of high purity. The stoichiometry is critical; insufficient amounts of the activating agent or DMSO will lead to incomplete reaction. Verify your calculations and measurements.
-
Reaction Temperature: The initial activation of DMSO must be performed at very low temperatures, typically -78 °C. If the temperature rises prematurely, the active oxidant, chloro(dimethyl)sulfonium chloride, can decompose before the alcohol is added.[1]
-
Addition Order and Time: The reagents must be added in the correct sequence: oxalyl chloride to the DMSO/solvent mixture, followed by the hydroxypyrrolidine, and finally the amine base.[2] Allowing insufficient time for each step, especially the initial activation and the reaction with the alcohol, can result in low conversion.
-
Secondary Alcohols: The oxidation of secondary alcohols, such as hydroxypyrrolidines, may require slightly longer reaction times or warming the mixture to -40 °C after the alcohol addition to ensure completion.[3]
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?
A: The most common side reactions in the Swern oxidation of hydroxypyrrolidines are epimerization and the formation of a methylthiomethyl (MTM) ether.
-
Epimerization: For chiral hydroxypyrrolidines, the acidic proton alpha to the newly formed ketone can be removed by the triethylamine base, leading to a loss of stereochemical integrity (epimerization).
-
MTM Ether Formation: This side product arises if the reaction temperature is not kept sufficiently low (i.e., it rises above -60 °C) or if the triethylamine is added before the alcohol has completely reacted with the activated DMSO species.[1][5][6]
-
Solution: Strictly maintain the reaction temperature at -78 °C until the addition of the base is complete. Ensure the alcohol has had sufficient time (e.g., 30-60 minutes) to react before introducing the base.[7]
-
Q3: The work-up is difficult, and an extremely unpleasant odor is permeating the lab. How should I manage this?
A: The characteristic foul odor is from dimethyl sulfide (DMS), a volatile byproduct of the reaction.[4][8] The work-up can also be complicated by the presence of the amine hydrochloride salt.
-
Odor Management:
-
Fume Hood: Always perform the entire reaction and work-up in a well-ventilated fume hood.[4][8]
-
Bleach Quench: After the reaction is complete and quenched with water, you can add sodium hypochlorite solution (bleach) to the aqueous layer and any glassware. Bleach oxidizes the volatile, odorous DMS to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[4]
-
-
Work-up Procedure:
-
Quenching: Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers with a dilute acid (e.g., 1M HCl) to remove the triethylamine/DIPEA, followed by a wash with saturated sodium bicarbonate solution and finally brine to remove water-soluble impurities.[2][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the Swern oxidation?
A: The Swern oxidation is a chemical reaction that converts primary or secondary alcohols into aldehydes or ketones, respectively.[7] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophilic agent, most commonly oxalyl chloride, in the presence of a hindered organic base like triethylamine.[7][8] The reaction is renowned for its mild conditions and high tolerance for other functional groups.[4][6]
Q2: Why is it necessary to run the reaction at -78 °C?
A: The low temperature is critical for several reasons. The active oxidizing species, chloro(dimethyl)sulfonium chloride, is unstable and rapidly decomposes at temperatures above -60 °C.[1] Maintaining cryogenic conditions ensures this intermediate is present to react with the alcohol. It also helps control the exothermic nature of the reaction and prevents side reactions like MTM ether formation.[1][5]
Q3: What are the byproducts of the Swern oxidation?
A: The main byproducts are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and, when triethylamine is used, triethylammonium chloride.[4][8] Both DMS (foul odor) and carbon monoxide (toxic gas) are hazardous, necessitating the use of a fume hood.[8]
Q4: Is it necessary to protect the nitrogen on the pyrrolidine ring?
A: Yes. The pyrrolidine nitrogen is basic and nucleophilic and can react with the electrophilic oxalyl chloride or the activated DMSO intermediate. Therefore, it is standard practice to protect the nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, before performing the oxidation.
Data Presentation: Reaction Parameters
The following tables summarize typical quantitative data for the Swern oxidation of a hydroxypyrrolidine.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents (Relative to Substrate) | Purpose |
| Hydroxypyrrolidine | 1.0 | Substrate |
| Oxalyl Chloride | 1.2 - 2.0 | DMSO Activator |
| Dimethyl Sulfoxide (DMSO) | 2.5 - 3.0 | Oxidant |
| Triethylamine (or DIPEA) | 5.0 - 6.0 | Base for Elimination |
Note: Stoichiometry may need to be optimized for specific substrates.[1][10]
Table 2: Typical Reaction Conditions
| Parameter | Value | Notes |
| Solvent | Dichloromethane (DCM) | Anhydrous grade is essential. |
| Temperature | -78 °C (Dry ice/acetone bath) | Critical for stability and selectivity.[7] |
| Activation Time | 10 - 30 minutes | Time for DMSO and oxalyl chloride to react.[2] |
| Alcohol Reaction Time | 30 - 60 minutes | Time for the hydroxypyrrolidine to react.[7] |
| Base Reaction Time | 10 - 20 minutes at -78 °C, then warm to RT | Final elimination step.[2] |
Experimental Protocols
General Protocol for the Swern Oxidation of N-Boc-3-hydroxypyrrolidine
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: Add dimethyl sulfoxide (DMSO, 2.7 equiv.) to the cold DCM. Then, add oxalyl chloride (1.5 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. A gas evolution (CO and CO₂) will be observed. Stir the resulting mixture for 15-30 minutes at -78 °C.[2]
-
Alcohol Addition: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Rinse the flask with a small amount of DCM to ensure complete transfer. Stir the reaction for 30-60 minutes at -78 °C.[2]
-
Elimination: Add triethylamine (or DIPEA, 5.0-7.0 equiv.) dropwise to the mixture. A thick white precipitate (triethylammonium chloride) will form. Stir for an additional 15 minutes at -78 °C.[2]
-
Warming and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour. Quench the reaction by slowly adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-pyrrolidinone.[2][9]
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[9]
Mandatory Visualizations
Caption: Reaction mechanism of the Swern oxidation.
Caption: General experimental workflow for Swern oxidation.
Caption: Troubleshooting decision tree for Swern oxidation.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to Chiral HPLC Analysis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate and Its Alternatives
For researchers and professionals in drug development, the stereoselective analysis of chiral molecules like (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques, supported by experimental data and detailed protocols for the analysis of this and structurally related pyrrolidine derivatives.
Direct Chiral HPLC: The Primary Analytical Approach
Direct chiral HPLC stands as the most prevalent and effective method for the enantiomeric separation of pyrrolidine derivatives.[1][2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including those with structures similar to this compound.[2][3]
Key Advantages of Direct Chiral HPLC:
-
High Resolution: Capable of achieving baseline separation of enantiomers.
-
Method Development: Systematic screening strategies for columns and mobile phases are well-established.[4]
-
Versatility: A wide variety of chiral stationary phases are commercially available, catering to diverse molecular structures.[2]
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a typical starting point for the chiral HPLC analysis of this compound, based on methods developed for similar proline and pyrrolidine derivatives.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)
-
Trifluoroacetic Acid (TFA) (optional, for peak shape improvement)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (IPA or EtOH). A common starting ratio is 90:10 (v/v) n-hexane:alcohol. For compounds with acidic or basic functional groups, the addition of a small amount of an additive like TFA (0.1%) can improve peak symmetry.[1][5]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or another wavelength where the compound exhibits sufficient absorbance.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Analysis: Record the chromatogram and determine the retention times for each enantiomer. Calculate the resolution (Rs) and enantiomeric excess (%ee).
Logical Workflow for Chiral HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Comparison with Alternative Analytical Techniques
While direct chiral HPLC is a powerful tool, other techniques can also be employed for the chiral analysis of pyrrolidine derivatives, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Indirect Chiral HPLC | Derivatization of enantiomers with a chiral agent to form diastereomers, followed by separation on a standard achiral column (e.g., C18).[1] | Utilizes common, less expensive achiral columns. | Requires a derivatization step which can be time-consuming and may introduce analytical errors. | When a suitable chiral stationary phase is not available. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. Often coupled with chiral stationary phases.[7] | Faster separations and lower solvent consumption compared to HPLC. | Requires specialized instrumentation. | High-throughput screening and preparative separations. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. Chiral selectors are added to the background electrolyte.[3] | High separation efficiency, low sample and reagent consumption. | Lower sensitivity for some applications, can be less robust than HPLC. | Analysis of polar and charged chiral compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase using a chiral stationary phase. | High resolution for volatile and thermally stable compounds. | Requires derivatization to increase volatility and thermal stability.[8] | Quality control of volatile chiral starting materials or intermediates. |
Experimental Workflow Comparison
Caption: Comparison of direct versus indirect chiral HPLC workflows.
Performance Data for Chiral Separation of Pyrrolidine Derivatives
The following table summarizes typical experimental conditions and performance data for the chiral separation of various pyrrolidine and proline derivatives, which can serve as a starting point for the analysis of this compound.
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Pyrrolidine-3-carboxylic acid | Chiralcel® OD-H | n-Hexane:Isopropanol:TFA (90:10:0.1) | 1.0 | UV at 210 nm | > 1.5 | [1] |
| Boc-proline derivatives | Chiralpak® AD-H | Hexane:Ethanol:TFA | Not Specified | Not Specified | Good Resolution | [5][6] |
| Pyrrolidone derivatives | Lux Cellulose-2 | Supercritical CO2 with Methanol co-solvent | 2.0 | UV at 210 nm | 1.50 - 3.59 | [7] |
| 4-Hydroxyproline stereoisomers (derivatized) | Capillary Electrophoresis with Methyl-γ-CD | 75 mM Phosphate Buffer (pH 7.0) | N/A | UV | 1.5 - 3.6 | [3] |
Note: The optimal conditions for this compound may vary and require method development.
Conclusion
For the routine chiral analysis of this compound, direct HPLC with a polysaccharide-based chiral stationary phase is the recommended starting point due to its high success rate and established methodologies for similar compounds. However, for specific challenges such as high-throughput screening or the analysis of highly polar analogues, alternative techniques like SFC and CE offer compelling advantages. The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the desired speed, sensitivity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dibenzyl vs. Boc Protection in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of pyrrolidine-containing molecules, impacting reaction yields, scalability, and the overall efficiency of a synthetic route. This guide provides an objective comparison of two commonly employed protecting groups for the pyrrolidine nitrogen: the dibenzyl (Bn₂) and the tert-butyloxycarbonyl (Boc) groups. This analysis is supported by experimental data and detailed methodologies to inform the strategic choices in your synthetic endeavors.
At a Glance: Key Differences
| Feature | Dibenzyl (Bn₂) Protection | tert-Butyloxycarbonyl (Boc) Protection |
| Protection Method | Alkylation with benzyl halides or reductive amination | Acylation with di-tert-butyl dicarbonate ((Boc)₂O) |
| Stability | Stable to acidic and basic conditions, and many organometallic reagents. | Stable to basic, nucleophilic, and reductive conditions. Labile to acid. |
| Deprotection Method | Catalytic hydrogenolysis (e.g., Pd/C, H₂) | Acid-catalyzed cleavage (e.g., TFA, HCl) |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc). | Orthogonal to groups removed by hydrogenolysis (e.g., Bn, Cbz). |
| Key Advantage | Robustness under a wide range of conditions. | Mild and selective removal under acidic conditions. |
| Potential Limitation | Harsher deprotection conditions that may affect other reducible functional groups. | Incompatible with strongly acidic reaction conditions. |
Performance Comparison: Protection and Deprotection
The following tables summarize typical reaction conditions and reported yields for the protection of a generic pyrrolidine and subsequent deprotection.
Table 1: N-Protection of Pyrrolidine
| Protecting Group | Reagents & Conditions | Typical Yield |
| **Dibenzyl (Bn₂) ** | Pyrrolidine, Benzyl Bromide, K₂CO₃, Acetonitrile, Reflux | 58-69% (for a similar amine) |
| Boc | Pyrrolidine, (Boc)₂O, Triethylamine, Dichloromethane, 0 °C to RT | >95%[1] |
Table 2: N-Deprotection of Protected Pyrrolidine
| Protected Pyrrolidine | Reagents & Conditions | Typical Yield |
| N,N-Dibenzylpyrrolidine | H₂, Pd/C, 5% EtOH/EtOAc | ~66% (for a similar N-benzyl compound)[2] |
| N-Boc-pyrrolidine | Trifluoroacetic acid (TFA), Dichloromethane (DCM), RT | 87%[3] |
Experimental Protocols
N,N-Dibenzylation of Pyrrolidine (Alkylation Method)
This protocol is adapted from the synthesis of benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate.[4]
Materials:
-
Pyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (2.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude N,N-dibenzylpyrrolidine, which can be further purified by column chromatography.
N-Boc Protection of Pyrrolidine
This protocol is based on the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.[1]
Materials:
-
Pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-pyrrolidine.
Deprotection of N,N-Dibenzylpyrrolidine (Hydrogenolysis)
This protocol is a general method for N-debenzylation.[5]
Materials:
-
N,N-Dibenzylpyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve N,N-dibenzylpyrrolidine in a mixture of 5% ethanol in ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed. This may take 24-48 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.
Deprotection of N-Boc-pyrrolidine (Acidolysis)
This is a standard procedure for Boc deprotection using trifluoroacetic acid.[3]
Materials:
-
N-Boc-pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-pyrrolidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to afford the free pyrrolidine.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the protection and deprotection schemes for both dibenzyl and Boc groups.
Caption: General workflows for dibenzyl and Boc protection/deprotection of pyrrolidine.
Decision-Making Framework
The choice between dibenzyl and Boc protection is highly dependent on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction steps.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination of Hydroxypyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules like hydroxypyrrolidine derivatives. These compounds are pivotal building blocks in numerous pharmaceuticals, and their stereochemistry profoundly influences their pharmacological activity. This guide provides an objective comparison of the primary analytical techniques used for ee determination of hydroxypyrrolidine derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of hydroxypyrrolidine derivatives depends on several factors, including the specific properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. The four most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1][2] | Partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.[1] | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[1] | Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[3][4] |
| Typical Analytes | Broad range of non-volatile and thermally labile compounds.[5] | Volatile and thermally stable compounds; derivatization is often required for polar hydroxypyrrolidines.[1][5] | Charged or chargeable molecules; suitable for a wide range of compounds with minimal sample volume.[1] | Soluble compounds; provides structural information in addition to ee.[3] |
| Resolution | Excellent, with baseline separation achievable for many derivatives on appropriate CSPs.[2][6] | Very high, especially for volatile derivatives on capillary columns.[5] | High efficiency and resolution, particularly for complex mixtures.[1] | Varies depending on the CSA and analyte; can be lower than chromatographic methods.[3] |
| Sensitivity | High, especially with UV, fluorescence, or mass spectrometry detectors.[5] | Extremely high, particularly with Flame Ionization Detector (FID) and Mass Spectrometry (MS).[5] | High, especially with laser-induced fluorescence detection. | Lower compared to chromatographic methods; requires higher sample concentrations. |
| Analysis Time | Typically 10-30 minutes per sample.[5] | Typically 5-20 minutes per sample.[5] | Fast, often less than 15 minutes per sample. | Rapid data acquisition (minutes), but sample preparation (derivatization or complexation) may be needed.[7] |
| Sample Throughput | Moderate; can be automated for higher throughput. | High, suitable for screening multiple samples. | High, with automated systems. | High for screening, especially with automation. |
| Solvent Consumption | Higher compared to GC and CE.[7] | Low, primarily uses gases.[7] | Very low. | Low, typically uses deuterated solvents.[7] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and specialized detectors.[5] | Generally lower, though high-resolution MS detectors can be expensive.[5] | Moderate. | High initial investment for the spectrometer. |
| Advantages | Broad applicability, well-established, good for preparative scale.[6] | High resolution and sensitivity for volatile compounds.[5] | High efficiency, low sample and solvent consumption. | Rapid, non-destructive, provides structural information.[3] |
| Disadvantages | Higher solvent consumption, CSPs can be expensive.[2] | Limited to volatile/thermally stable compounds, may require derivatization.[1] | Limited to charged/chargeable analytes, lower loading capacity. | Lower sensitivity, potential for signal overlap, cost of CSAs.[8] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative protocols for each of the primary analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the enantiomeric separation of hydroxypyrrolidine derivatives. Polysaccharide-based chiral stationary phases are particularly effective.
Protocol for (R/S)-N-Boc-3-hydroxypyrrolidine:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H or a similar polysaccharide-based column.[2]
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The ratio may need optimization for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Inject a racemic standard to determine the retention times of the two enantiomers. Inject the sample and integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Chiral Gas Chromatography (GC)
For volatile or derivatized hydroxypyrrolidine derivatives, chiral GC offers excellent resolution and sensitivity. Derivatization is often necessary to improve volatility and chromatographic performance.
Protocol for a Derivatized Hydroxypyrrolidine Derivative:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Cyclodextrin-based capillary column (e.g., Rt-βDEX).
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 280 °C.
-
Sample Preparation and Derivatization: Dissolve the hydroxypyrrolidine derivative in a volatile solvent like dichloromethane. If necessary, perform derivatization (e.g., acylation of the hydroxyl and amino groups) to increase volatility.
-
Data Analysis: Inject a derivatized racemic standard to identify the retention times of the enantiomers. Inject the derivatized sample and integrate the peak areas. Calculate the ee as described for HPLC.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent, making it an attractive method for chiral analysis.
Protocol for Hydroxyproline Stereoisomers (as an example for hydroxypyrrolidine carboxylic acids):
-
Instrumentation: Capillary electrophoresis system with a UV or laser-induced fluorescence (LIF) detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): An acidic buffer (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector.
-
Chiral Selector: A cyclodextrin derivative, such as sulfated-β-cyclodextrin, added to the BGE.[1]
-
Applied Voltage: Typically 15-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of a small sample plug.
-
Detection: UV detection at a suitable wavelength (e.g., 200 nm) or fluorescence detection after derivatization with a fluorescent tag.
-
Data Analysis: The enantiomers will migrate at different velocities, resulting in separate peaks. Calculate the ee from the integrated peak areas.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy with the aid of a chiral solvating agent (CSA) offers a rapid method for ee determination without the need for chromatographic separation.
Protocol using a Chiral Solvating Agent:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): An enantiomerically pure compound that can form transient diastereomeric complexes with the analyte, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or chiral acids/alcohols.[3]
-
Solvent: Deuterated solvent in which both the analyte and CSA are soluble (e.g., CDCl₃, C₆D₆).
-
Sample Preparation: In an NMR tube, dissolve a known amount of the hydroxypyrrolidine derivative and a molar excess of the CSA in the deuterated solvent.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: The formation of diastereomeric complexes will result in separate signals for at least one proton of each enantiomer. Integrate the well-resolved signals corresponding to each enantiomer to determine their ratio and calculate the ee.[3]
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical technique.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Caption: Workflow for enantiomeric excess determination by Chiral CE.
Caption: Workflow for enantiomeric excess determination by Chiral NMR.
References
Spectroscopic characterization of 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate
An In-depth Analysis of 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate and Its Alternatives for Pharmaceutical Research and Development
For researchers and professionals in the field of drug discovery and development, the precise characterization of chiral building blocks is paramount. This guide provides a comparative spectroscopic analysis of 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate, a key intermediate in the synthesis of many pharmaceutical compounds. Its performance is objectively compared with a viable alternative, N-Boc-cis-4-hydroxy-L-proline, supported by experimental data to aid in the selection of the most suitable molecule for specific research applications.
Chemical Structures at a Glance
The fundamental structures of the primary compound and its alternative are depicted below, highlighting the key functional groups and stereochemistry that dictate their reactivity and spectroscopic properties.
Figure 1: Chemical structures of the target compound and its alternative.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate and its diastereomeric alternative, N-Boc-cis-4-hydroxy-L-proline. This data is essential for the unambiguous identification and quality control of these compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton (¹H) | Chemical Shift (ppm) |
| 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate | -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) |
| -OCH₃ (Methyl Ester) | ~3.70 (s, 3H) | |
| Pyrrolidine Ring Protons | ~2.0-4.5 (m) | |
| N-Boc-cis-4-hydroxy-L-proline | -C(CH₃)₃ (Boc) | 1.43 (s, 9H) |
| Pyrrolidine Ring Protons | 2.1-4.4 (m) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon (¹³C) | Chemical Shift (ppm) |
| 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate | -C(CH₃)₃ (Boc) | ~28.0 |
| -C(CH₃)₃ (Boc) | ~80.0 | |
| -OCH₃ (Methyl Ester) | ~52.0 | |
| Pyrrolidine Ring Carbons | ~38.0, 55.0, 58.0, 69.0 | |
| C=O (Boc) | ~154.0 | |
| C=O (Methyl Ester) | ~174.0 | |
| N-Boc-cis-4-hydroxy-L-proline | -C(CH₃)₃ (Boc) | 28.3 |
| -C(CH₃)₃ (Boc) | 81.1 | |
| Pyrrolidine Ring Carbons | 39.5, 56.1, 59.2, 70.2 | |
| C=O (Boc) | 155.8 | |
| C=O (Carboxylic Acid) | 176.5 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate | O-H Stretch (Alcohol) | ~3400 (broad) |
| C-H Stretch (Alkyl) | ~2850-3000 | |
| C=O Stretch (Boc & Ester) | ~1740, ~1690 | |
| N-Boc-cis-4-hydroxy-L-proline | O-H Stretch (Carboxylic Acid & Alcohol) | 2500-3500 (very broad) |
| C-H Stretch (Alkyl) | 2880-2980 | |
| C=O Stretch (Boc & Carboxylic Acid) | 1742, 1685 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate | C₁₁H₁₉NO₅ | 245.27 | 246.1336 |
| N-Boc-cis-4-hydroxy-L-proline | C₁₀H₁₇NO₅ | 231.25 | 232.1128 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound.
Workflow for Spectroscopic Characterization
The logical workflow for the complete spectroscopic characterization of a novel chiral building block is outlined below.
Figure 2: A generalized workflow for the spectroscopic characterization of organic compounds.
Conclusion
The comprehensive spectroscopic data presented in this guide facilitates the accurate identification and quality assessment of 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate. The comparison with N-Boc-cis-4-hydroxy-L-proline provides a valuable reference for researchers in selecting the appropriate chiral building block for their synthetic needs. Adherence to the outlined experimental protocols will ensure the generation of reliable and reproducible spectroscopic data, a cornerstone of successful drug discovery and development endeavors.
A Researcher's Guide to N-Protecting Groups in Pyrrolidine Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical parameter in the successful synthesis of pyrrolidine-containing molecules. The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. During its synthesis, the protection of the nitrogen atom is often essential to prevent undesired side reactions and to direct the stereochemical outcome. The choice of the N-protecting group influences the reactivity of the pyrrolidine nitrogen, the stability of the molecule to various reaction conditions, and the ease of its eventual removal.
This guide provides an objective comparison of four commonly employed N-protecting groups in pyrrolidine synthesis: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts). The following sections present a detailed analysis supported by experimental data to inform the rational selection of an appropriate N-protecting group.
Quantitative Comparison of N-Protecting Groups
The selection of an appropriate N-protecting group is often a trade-off between its stability under various reaction conditions and the ease of its removal. The following tables summarize quantitative data on the synthesis and deprotection of N-protected pyrrolidines.
Table 1: Comparison of Yields in the Synthesis of N-Protected Pyrrolidines
| Protecting Group | Synthetic Method | Reagents | Typical Yield (%) |
| Boc | Amine Protection | (Boc)₂O, Et₃N | >95 |
| Cbz | Amine Protection | Cbz-Cl, NaHCO₃ | 90 - 95 |
| Fmoc | Amine Protection | Fmoc-OSu, NaHCO₃ | 88 - 95 |
| Tosyl (Ts) | Sulfonylation | TsCl, Pyridine | 85 - 95 |
Table 2: Comparison of Deprotection Methods, Conditions, and Yields
| Protecting Group | Deprotection Method | Reagents | Conditions | Typical Yield (%) |
| Boc | Acidic Cleavage | TFA, DCM | Room Temp, 1-2 h | >95[1] |
| HCl in Dioxane | Room Temp, 2-4 h | >95 | ||
| Cbz | Catalytic Hydrogenolysis | H₂, Pd/C | Room Temp, 1 atm, 3 h | >95[1] |
| Transfer Hydrogenolysis | HCOONH₄, Pd/C | Reflux, 1 h | 92 | |
| Fmoc | Base-catalyzed | 20% Piperidine in DMF | Room Temp, 30 min | >95[1] |
| Tosyl (Ts) | Reductive Cleavage | Mg, MeOH | Reflux, 4 h | 85 |
| Na/Hg, Na₂HPO₄ | Room Temp, 6 h | 90 | ||
| Acidic Cleavage | HBr, Phenol | 100°C, 2 h | 75 |
Orthogonality of Protecting Groups
In complex organic syntheses, it is often necessary to deprotect one functional group without affecting others. This is achieved by using "orthogonal" protecting groups, which can be removed under distinct reaction conditions. The Boc, Cbz, and Fmoc groups form a useful orthogonal set.[2][3]
Caption: Orthogonality of common N-protecting groups.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
N-Boc Protection of Pyrrolidine
To a solution of pyrrolidine (1.0 eq) in dichloromethane (DCM), triethylamine (Et₃N, 1.2 eq) is added.[4] The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-pyrrolidine.
Acidic Deprotection of N-Boc-Pyrrolidine
N-Boc-pyrrolidine (1.0 eq) is dissolved in dichloromethane.[1] Trifluoroacetic acid (TFA, 10.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour.[1] The solvent and excess TFA are removed under reduced pressure to yield the pyrrolidine as its trifluoroacetate salt.[1]
N-Cbz Protection of Pyrrolidine
Pyrrolidine (1.0 eq) is dissolved in a mixture of THF and water (2:1). Sodium bicarbonate (NaHCO₃, 2.0 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.5 eq) is added dropwise, and the solution is stirred for 20 hours at the same temperature. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to give N-Cbz-pyrrolidine.
Catalytic Hydrogenolysis of N-Cbz-Pyrrolidine
N-Cbz-pyrrolidine (1.0 eq) is dissolved in methanol, and 10% palladium on carbon (10 mol%) is added.[1] The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.[1] The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected pyrrolidine.[1]
N-Fmoc Protection of Pyrrolidine
Pyrrolidine (1.0 eq) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate. A solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in dioxane is added slowly with vigorous stirring at 0-5 °C. The reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then diluted with water and washed with diethyl ether. The aqueous layer is acidified with dilute HCl, and the product is extracted with an organic solvent.
Base-catalyzed Deprotection of N-Fmoc-Pyrrolidine
N-Fmoc-pyrrolidine (1.0 eq) is dissolved in a 20% solution of piperidine in dimethylformamide (DMF).[1] The reaction mixture is stirred at room temperature for 30 minutes.[1] The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the free pyrrolidine.[1]
N-Tosyl Protection of an Amine
To a solution of the amine (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (TsCl, 1.1 eq) portionwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to afford the N-tosyl amine.[1]
Reductive Deprotection of N-Tosyl-Pyrrolidine
To a solution of N-tosyl-pyrrolidine (1.0 eq) in anhydrous methanol is added magnesium turnings (10.0 eq).[1] The mixture is heated to reflux for 4 hours.[1] The reaction is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄ and concentrated to give the free pyrrolidine.[1]
Experimental and Logical Workflows
The general workflows for the protection and deprotection of pyrrolidine using the compared N-protecting groups are illustrated below.
Caption: General workflow for N-protection of pyrrolidine.
Caption: General workflow for N-deprotection of pyrrolidine.
Conclusion
The choice of an N-protecting group for pyrrolidine synthesis should be guided by the overall synthetic strategy, including the nature of other functional groups present in the molecule and the planned subsequent reaction steps. For general-purpose pyrrolidine synthesis, the N-Boc group is often the protecting group of choice due to its ease of introduction, good stability, and mild deprotection protocol.[1] The N-Cbz and N-Fmoc groups provide valuable orthogonal protection strategies, enabling the synthesis of complex molecules with multiple functional groups.[1] While the N-tosyl group offers exceptional stability, its harsh deprotection conditions can limit its applicability.[1] A thorough consideration of the chemical compatibility of the protecting group with the planned synthetic transformations is paramount for a successful outcome.
References
A Comparative Guide to the Biological Activities of Pyrrolidine-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] This guide offers an objective comparison of the performance of various pyrrolidine-2,5-dione derivatives, supported by experimental data, to aid in drug discovery and development. The versatility of this heterocyclic compound has led to the development of agents with potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4]
Anticancer Activity
Pyrrolidine-2,5-dione derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis in cancer cells.[3][5] The cytotoxic effects of these compounds are greatly influenced by the nature and position of substituents on the pyrrolidine-2,5-dione core.[1]
A series of novel succinimide-maleimide derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line.[3] Among the tested compounds, derivatives 5i and 5l exhibited the highest potency, with IC50 values of 1.496 µM and 1.831 µM, respectively, which were lower than the positive control, cisplatin (IC50 = 3.653 µM).[3] Further studies involving EB/AO staining and apoptosis assays confirmed their potential to induce apoptosis in MCF-7 cells.[3]
In another study, thiophene-containing pyrrolidine-2,5-dione derivatives (37a-f ) were found to be more active against both MCF-7 and HeLa cell lines compared to their phenyl-bearing counterparts (36a-f ).[6] Specifically, compound 37e showed good biological activity with IC50 values of 17 µM and 19 µM against MCF-7 and HeLa cells, respectively, comparable to the reference drug doxorubicin.[6]
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |
| 5i | Bromide and para-hydroxyl groups | MCF-7 | 1.496 | [3] |
| 5l | Bromide, meta-methoxy, and para-hydroxyl groups | MCF-7 | 1.831 | [3] |
| Cisplatin | - | MCF-7 | 3.653 | [3] |
| 37e | Thiophene-containing | MCF-7 | 17 | [6] |
| 37e | Thiophene-containing | HeLa | 19 | [6] |
| Doxorubicin | - | MCF-7 | 16 | [6] |
| Doxorubicin | - | HeLa | 18 | [6] |
Anti-inflammatory Activity
Several pyrrolidine-2,5-dione derivatives have been investigated as multi-target anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[7][8] A series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their in-vitro anti-inflammatory potential.[7][8] The compounds from the 13a-e series showed inhibitory activity in the low micromolar to submicromolar range, with compound 13e emerging as the most potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index (SI) of 31.5.[7][8]
In a separate study, compounds 23 , 31 , and 44 were identified as dual inhibitors of COX-2 and 5-LOX.[9] Compound 44 exhibited the most potent activity with IC50 values of 50.93 µM for COX-2 and 20.87 µM for 5-LOX.[9]
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 13e | COX-2 | 0.98 | 31.5 | [7][8] |
| 23 | COX-1 | 287 | - | [9] |
| 23 | COX-2 | 204.08 | - | [9] |
| 23 | 5-LOX | 138 | - | [9] |
| 31 | COX-1 | 185 | - | [9] |
| 31 | COX-2 | 68.60 | - | [9] |
| 31 | 5-LOX | 50.76 | - | [9] |
| 44 | COX-1 | 143 | - | [9] |
| 44 | COX-2 | 50.93 | - | [9] |
| 44 | 5-LOX | 20.87 | - | [9] |
Below is a diagram illustrating the general mechanism of action of these anti-inflammatory derivatives.
Caption: Inhibition of COX and LOX pathways by pyrrolidine-2,5-dione derivatives.
Antimicrobial Activity
The antimicrobial potential of pyrrolidine-2,5-dione derivatives has been demonstrated against a range of bacterial and fungal pathogens.[3][10][11] A study on novel succinimide-maleimide derivatives revealed that compounds 5a and 5g had potent antimicrobial activity.[3] Compound 5a showed a minimum inhibitory concentration (MIC) of 0.25 µM against Enterococcus faecalis and 0.125 µM against Candida albicans.[3] Compound 5g also displayed a good MIC of 0.25 µM against both microorganisms.[3]
Another investigation into pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone showed moderate antimicrobial activities for compounds 3 , 5 , and 8 .[10][11] Compound 8 exhibited the best antibacterial activity, particularly against Staphylococcus aureus, V. choleraeSG24, and V. choleraeCO6, with MIC values ranging from 16 to 64 µg/mL.[11]
| Compound ID | Microorganism | MIC (µM) | Reference |
| 5a | Enterococcus faecalis | 0.25 | [3] |
| 5a | Candida albicans | 0.125 | [3] |
| 5g | Enterococcus faecalis | 0.25 | [3] |
| 5g | Candida albicans | 0.25 | [3] |
| 8 | Bacteria | 16-64 (µg/mL) | [11] |
| 8 | Yeasts | 64-256 (µg/mL) | [11] |
Anticonvulsant Activity
The pyrrolidine-2,5-dione scaffold is a key feature in several antiepileptic drugs.[6] A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties.[12] Compound 33 emerged as a promising candidate with broad-spectrum antiseizure activity, exhibiting ED50 values of 27.4 mg/kg in the maximal electroshock (MES) test and 30.8 mg/kg in the 6 Hz test.[12]
Structure-activity relationship (SAR) studies on 1,3-disubstituted pyrrolidine-2,5-diones revealed that the nature of the substituent at the 3-position significantly influences the anticonvulsant activity.[6] Derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test, while 3-methyl and unsubstituted derivatives were more active in the MES test.[6]
| Compound ID | Test | ED50 (mg/kg) | Reference |
| 33 | MES | 27.4 | [12] |
| 33 | 6 Hz | 30.8 | [12] |
| 69k | MES | 80.38 | [6] |
| 69k | 6 Hz | 108.80 | [6] |
Experimental Protocols
MTT Assay for Anticancer Activity
The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: A simplified workflow for the MTT cytotoxicity assay.
In-vitro COX/LOX Inhibition Assay
The anti-inflammatory activity of the compounds is evaluated by their ability to inhibit COX-1, COX-2, and 5-LOX enzymes.[7][9]
-
Enzyme Preparation: Purified ovine COX-1, human recombinant COX-2, and potato 5-LOX enzymes are used.
-
Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: The reaction is initiated by adding the substrate (arachidonic acid).
-
Reaction Termination: The reaction is stopped after a specific time by adding a stopping solution (e.g., HCl).
-
Product Quantification: The amount of prostaglandin E2 (for COX) or leukotriene B4 (for LOX) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is determined by the broth microdilution method to find the MIC.[3][11]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This guide provides a comparative overview of the diverse biological activities of pyrrolidine-2,5-dione derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of new, more potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Stereoselective Synthesis of Pyrrolidine-Containing Drugs from Proline and 4-Hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Nature provides a readily available and stereochemically defined source of this motif in the form of the amino acids L-proline and L-4-hydroxyproline. These chiral building blocks have served as invaluable starting materials for the stereoselective synthesis of a wide array of complex drug molecules. This guide provides an objective comparison of synthetic strategies for producing key pyrrolidine-containing antiviral drugs, contrasting traditional approaches utilizing proline and its derivatives with alternative, often more convergent or greener, synthetic routes. Experimental data is presented to support these comparisons, and detailed protocols for key transformations are provided.
Daclatasvir: A Tale of Two Strategies in HCV NS5A Inhibition
Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] Its synthesis showcases a classic example of utilizing a proline-derived intermediate, which can be compared to a more convergent approach that builds the pyrrolidine rings in later stages.
Proline-Based Synthesis of Daclatasvir
A common strategy for the synthesis of Daclatasvir involves the use of N-Boc-L-proline as the chiral source for the two pyrrolidine moieties. This approach ensures the correct stereochemistry at the C2 position of the pyrrolidine rings from the outset.
Experimental Protocol: Coupling of N-Boc-L-proline with Dichloroacetyl Biphenyl [1]
To a suspension of 1,1′-(biphenyl-4,4′-diyl)bis(2-chloroethanone) (768 mg, 2.5 mmol) in acetonitrile (10 ml), N-Boc-L-proline (1.07 g, 5 mmol) and potassium carbonate (691 mg, 5 mmol) are added. The mixture is stirred for 30 minutes at room temperature and then refluxed for 18 hours. After cooling, 25 ml of toluene is added, and the layers are separated. The organic layer is concentrated under reduced pressure to yield the crude diester, which is used in the subsequent cyclization step without further purification.
Alternative Synthesis of Daclatasvir from 4,4'-Diacetyl Biphenyl
An alternative approach commences with the more readily available 4,4'-diacetyl biphenyl, constructing the pyrrolidine rings through a multi-step sequence. This route offers a different set of synthetic challenges and opportunities for optimization.
Experimental Protocol: Bromination of 4,4'-Diacetyl Biphenyl [2]
To a solution of 4,4'-diacetyl biphenyl and diisopropylethylamine (DIPEA) in dichloromethane at 0°C, a solution of N-bromosuccinimide (NBS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane is added dropwise. After the reaction is complete, the mixture is poured into water, and the layers are separated. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the intermediate dibrominated compound.
Performance Comparison: Daclatasvir Synthesis
| Metric | Proline-Based Route | Alternative Route (from 4,4'-Diacetyl Biphenyl) |
| Starting Material | N-Boc-L-proline | 4,4'-Diacetyl Biphenyl |
| Stereochemistry Control | Inherently controlled from the start | Established in later steps |
| Overall Yield | Reported as 23.9%[3] | Reported as 61.8%[2] |
| Key Transformations | Nucleophilic substitution, cyclization | Bromination, substitution, cyclization |
| Advantages | Stereochemical integrity from a chiral pool starting material. | Higher overall yield, potentially more cost-effective starting material. |
| Disadvantages | Lower overall yield in some reported syntheses. | Requires stereocontrol to be introduced during the synthesis. |
Telaprevir: Contrasting Proline-Based and Biocatalytic Approaches for HCV Protease Inhibition
Telaprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4] Its synthesis provides a compelling case study for comparing a traditional proline-based approach with a modern, highly efficient chemoenzymatic strategy.
Proline-Based Synthesis of Telaprevir
The synthesis of Telaprevir can be achieved by utilizing a bicyclic proline derivative as a key intermediate, which establishes the core stereochemistry of the molecule.
Experimental Protocol: Synthesis of Hydroxy Telaprevir Intermediate [5]
To a solution of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivative and (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamoyl)hexahydrocyclopenta[c]pyrrole-1-carboxamide in dichloromethane, N,N-diisopropylethylamine is added. The reaction mixture is stirred for approximately 8 hours at room temperature. Upon completion, the reaction is worked up by washing with 1N HCl, 5% aqueous sodium bicarbonate, and water. The organic layer is then concentrated to yield the hydroxy telaprevir intermediate.
Alternative Biocatalytic Synthesis of Telaprevir
A highly efficient and atom-economical synthesis of Telaprevir has been developed that employs a biocatalytic desymmetrization and two multicomponent reactions as key steps. This approach significantly shortens the synthetic sequence and often improves stereoselectivity.[6][7][8][9][10]
Experimental Protocol: Biocatalytic Desymmetrization [6]
The synthesis features a biocatalytic desymmetrization of a meso-diol precursor using a lipase, such as Amano PS lipase, to stereoselectively furnish a monoacetate with high enantiomeric excess. This enzymatic step is crucial for establishing the initial chirality in a highly efficient manner.
Performance Comparison: Telaprevir Synthesis
| Metric | Proline-Based Route | Biocatalytic/Multicomponent Route |
| Chiral Source | Proline derivative | Biocatalytic resolution/desymmetrization |
| Key Steps | Traditional peptide couplings | Biocatalysis, Ugi and Passerini reactions |
| Stereoselectivity | Dependent on the purity of the proline starting material and subsequent reactions | Often excellent due to the high selectivity of enzymes |
| Atom Economy | Can be lower due to the use of protecting groups and coupling reagents | Generally higher due to the nature of multicomponent reactions |
| Advantages | Utilizes a well-established chiral building block. | Shorter, more convergent, and often "greener" synthesis. High stereoselectivity. |
| Disadvantages | Can be a longer synthetic sequence with more protecting group manipulations. | Requires specialized enzymes and optimization of biocatalytic conditions. |
Visualizing the Molecular Battleground: Viral Targets of Daclatasvir and Telaprevir
To understand the significance of these synthetic endeavors, it is crucial to visualize the biological targets of these drugs. The following diagrams, generated using the DOT language, illustrate the mechanism of action of Daclatasvir and Telaprevir at the molecular level.
Caption: Inhibition of HCV NS5A by Daclatasvir.
Caption: Inhibition of HCV NS3/4A Protease by Telaprevir.
Conclusion
The stereoselective synthesis of pyrrolidine-containing drugs from proline and 4-hydroxyproline remains a cornerstone of medicinal chemistry. These chiral synthons provide a reliable and efficient means to introduce the required stereochemistry into complex molecules. However, the development of innovative synthetic strategies, such as those employing biocatalysis and multicomponent reactions, offers significant advantages in terms of efficiency, atom economy, and environmental impact. The choice of synthetic route will ultimately depend on a variety of factors, including the specific target molecule, scalability, cost of starting materials, and the desired level of "greenness" in the manufacturing process. This guide serves as a starting point for researchers to critically evaluate and compare these different approaches in the context of their own drug discovery and development programs.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. CN105777719A - Synthesis method of Daclatasvir - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
- 6. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. | Semantic Scholar [semanticscholar.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Antiviral Agents: Unraveling the Enantiomeric Advantage
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antiviral agents synthesized from chiral precursors. By presenting key performance data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this document aims to facilitate informed decisions in the pursuit of novel antiviral therapies.
The intrinsic chirality of biological systems, from the helical structure of nucleic acids to the stereospecificity of enzymes and receptors, underscores the critical importance of stereochemistry in drug design. For antiviral agents, the three-dimensional arrangement of atoms in a molecule can dramatically influence its efficacy, toxicity, and pharmacokinetic profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be a potent viral inhibitor, while the other could be inactive or even contribute to adverse effects. This guide delves into the comparative evaluation of prominent chiral antiviral agents, highlighting the significance of enantioselectivity in their therapeutic action.
Quantitative Comparison of Chiral Antiviral Agents
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected chiral nucleoside reverse transcriptase inhibitors (NRTIs), providing a quantitative basis for their comparative evaluation. The data presented includes the 50% effective concentration (EC50), 50% inhibitory concentration (IC50) against the viral target, 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a drug's therapeutic window (CC50/EC50).
Table 1: Comparative Antiviral Activity of Lamivudine Enantiomers against HIV-1
| Compound | Virus | Target | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Lamivudine (3TC, (–)-β-L-2',3'-dideoxy-3'-thiacytidine) | HIV-1 | Reverse Transcriptase | 0.004 - 0.5 | ~0.1 | >100 | >200 - >25000 |
| (+)-β-D-2',3'-dideoxy-3'-thiacytidine | HIV-1 | Reverse Transcriptase | >10 | >100 | >100 | <10 |
Table 2: Comparative Antiviral Activity of Telbivudine and Zidovudine against HBV
| Compound | Virus | Target | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Telbivudine (L-dT, β-L-thymidine) | HBV | DNA Polymerase | 0.2 | 0.15 | >100 | >500 |
| Zidovudine (AZT, D-enantiomer) | HBV | DNA Polymerase | Inactive | - | >100 | - |
Note: Zidovudine is a potent inhibitor of HIV reverse transcriptase but is not active against HBV DNA polymerase. Telbivudine, the L-enantiomer of thymidine, is selective for HBV polymerase.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative evaluation of the chiral antiviral agents.
Synthesis of L-Ribose Derived Nucleoside Analogues
The synthesis of L-nucleoside analogues often utilizes L-ribose as a chiral precursor.[2] A general strategy involves the following key steps:
-
Protection of L-Ribose: The hydroxyl groups of L-ribose are protected using appropriate protecting groups (e.g., acetyl, benzoyl) to prevent unwanted side reactions.
-
Glycosylation: The protected L-ribose derivative is coupled with a nucleobase (e.g., cytosine, thymine) in the presence of a Lewis acid catalyst to form the nucleoside. This step is often stereoselective, favoring the formation of the desired β-anomer.
-
Modification of the Sugar Moiety: The sugar ring can be further modified to introduce desired functionalities, such as deoxygenation at the 2' or 3' position to create dideoxynucleosides.
-
Deprotection: The protecting groups are removed to yield the final L-nucleoside analogue.
A detailed, step-by-step synthesis protocol for a specific L-nucleoside would require a dedicated experimental section beyond the scope of this guide but can be found in specialized organic chemistry literature.
In Vitro Antiviral Activity Assay (HIV-1)
The antiviral activity against HIV-1 is commonly determined using a cell-based assay that measures the inhibition of viral replication.
-
Cell Culture: MT-4 cells, a human T-cell line susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Preparation: The test compounds (e.g., Lamivudine and its enantiomer) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in culture medium.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the serially diluted compounds are added to the infected cell cultures.
-
Incubation: The treated and untreated (control) infected cells are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the untreated control.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.[3]
-
Reagents: Recombinant HIV-1 RT, a template-primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs), and a labeled dNTP (e.g., DIG-dUTP) are required.
-
Reaction Setup: The reaction is performed in a microtiter plate. The template-primer is immobilized on the plate surface.
-
Inhibitor Addition: Serial dilutions of the test compound are added to the wells.
-
Enzyme Reaction: The reaction is initiated by adding the HIV-1 RT enzyme and the dNTP mix. The plate is incubated to allow for DNA synthesis.
-
Detection: The incorporated labeled dNTP is detected using an antibody conjugate (e.g., anti-DIG-peroxidase) and a colorimetric substrate.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits RT activity by 50%.
In Vitro Antiviral Activity Assay (HBV)
The antiviral activity against HBV can be assessed using a cell line that constitutively produces HBV particles.[4]
-
Cell Culture: HepG2 2.2.15 cells, a human hepatoblastoma cell line that contains integrated HBV DNA and secretes HBV virions, are cultured in appropriate medium.
-
Treatment: The cells are treated with serial dilutions of the test compounds (e.g., Telbivudine).
-
Incubation: The cells are incubated for several days, with the medium and compound being replaced every 2-3 days.
-
Quantification of HBV DNA: The amount of HBV DNA in the culture supernatant is quantified using real-time polymerase chain reaction (qPCR).
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the amount of extracellular HBV DNA by 50%.
HBV DNA Polymerase Inhibition Assay
This assay measures the direct inhibition of the HBV DNA polymerase.[5]
-
Enzyme Source: HBV polymerase can be obtained from purified viral core particles from an HBV-producing cell line.
-
Reaction: The polymerase reaction is carried out in the presence of a DNA template, dNTPs (including a radiolabeled dNTP), and varying concentrations of the inhibitor's triphosphate form.
-
Detection: The incorporation of the radiolabeled dNTP into the newly synthesized DNA is measured.
-
Data Analysis: The IC50 value is the concentration of the inhibitor triphosphate that reduces DNA synthesis by 50%.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antiviral compounds is evaluated to determine their effect on host cell viability.[6][7]
-
Cell Seeding: Host cells (e.g., MT-4 or HepG2 2.2.15) are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with the same serial dilutions of the compounds used in the antiviral assays.
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes discussed in this guide.
Caption: Mechanism of action for nucleoside reverse transcriptase inhibitors (NRTIs).
Caption: General experimental workflow for in vitro antiviral and cytotoxicity assays.
Caption: Logical flow of a stereoselective synthesis of a chiral antiviral agent.
References
- 1. Telbivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Analysis of Chiral Amines and Alcohols: Mosher's Reagent vs. Alternatives
For researchers, scientists, and drug development professionals, the precise determination of the stereochemical identity of chiral molecules is paramount. The enantiomeric purity and absolute configuration of chiral amines and alcohols can profoundly impact a compound's pharmacological activity, toxicity, and overall efficacy. This guide provides an objective comparison of the widely used Mosher's reagent method with alternative techniques for the analysis of chiral amines and alcohols, supported by experimental data and detailed protocols.
Introduction to Chiral Analysis
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. Therefore, the ability to accurately determine the enantiomeric excess (ee) and the absolute configuration of a stereocenter is a critical aspect of chemical research and development. Various analytical techniques have been developed for this purpose, broadly categorized into derivatization methods and direct separation methods.
Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid, react with the chiral analyte to form diastereomers.[1][2] Since diastereomers have different physical properties, they can be distinguished and quantified using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR).[1][2]
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) to directly separate enantiomers based on their differential interactions with the CSP.[1]
Mosher's Reagent: A Classic NMR Method
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a chiral derivatizing agent used to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines.[1][2] The method relies on the formation of diastereomeric esters or amides, which exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.[1][2]
Principle of Mosher's Method
The reaction of a chiral alcohol or amine with an enantiomerically pure Mosher's acid chloride ((R)- or (S)-MTPA-Cl) yields a mixture of diastereomers. The anisotropic effect of the phenyl group in the MTPA moiety causes the protons near the newly formed ester or amide linkage to experience different magnetic environments, leading to separate signals in the NMR spectrum.[3] The integration of these signals allows for the determination of the enantiomeric excess.
Furthermore, by comparing the chemical shift differences (Δδ = δS - δR) of the protons in the diastereomers formed with both (R)- and (S)-MTPA, the absolute configuration of the stereocenter can be assigned based on an empirical model of the preferred conformation of the Mosher's esters/amides.[3]
Experimental Protocol: Mosher's Ester Formation for a Chiral Alcohol
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.[1]
-
Add a small excess of anhydrous pyridine (~5-10 µL).[1]
-
Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.[1]
-
Cap the NMR tube and mix the contents gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).[1]
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure using (S)-MTPA-Cl.[1]
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR).[3]
-
Experimental Protocol: Mosher's Amide Formation for a Chiral Amine
Materials:
-
Chiral amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.
-
Add a slight molar excess (~1.1 equivalents) of (R)-MTPA.
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure using (S)-MTPA.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples and analyze as described for the Mosher's esters.
-
Comparison of Chiral Analysis Methods
The choice of method for chiral analysis depends on several factors, including the nature of the analyte, the required accuracy and sensitivity, and the available instrumentation.
Data Presentation: Quantitative Comparison
| Feature | Mosher's Reagent (NMR) | Chiral HPLC/GC | Marfey's Reagent (HPLC) | Pirkle's Alcohol (NMR) |
| Principle | Covalent derivatization to form diastereomers.[1][2] | Physical separation of enantiomers on a chiral stationary phase.[1] | Covalent derivatization to form diastereomers.[4] | Formation of transient diastereomeric solvates.[5][6] |
| Primary Output | ¹H or ¹⁹F NMR spectrum.[1] | Chromatogram with separated enantiomer peaks.[1] | Chromatogram with separated diastereomer peaks.[4] | ¹H NMR spectrum with separated signals for enantiomers.[6] |
| Quantitative Data | Enantiomeric excess (ee) from signal integration.[7] | Enantiomeric excess (ee) from peak area integration.[1] | Enantiomeric excess (ee) from peak area integration.[4] | Enantiomeric excess (ee) from signal integration.[6] |
| Absolute Configuration | Yes, by comparing (R)- and (S)-derivatives.[3] | No, requires a standard of known configuration.[1] | No, primarily for ee determination.[4] | Can be inferred from the model of solvated complex.[6] |
| Accuracy for ee | Can be less accurate due to peak overlap and integration errors (typically within ±5%).[3] | High accuracy and precision with good separation (typically < ±1%).[8] | High accuracy and precision.[4] | Moderate accuracy, dependent on complexation and exchange rates.[5][6] |
| Sensitivity | Lower, requires mg of sample.[1] | High, suitable for trace analysis (µg to ng).[1] | High sensitivity with UV detection.[9] | Moderate, requires sufficient concentration for NMR.[5][6] |
| Sample Throughput | Lower, requires two separate reactions and NMR acquisitions. | Higher, automated systems can run multiple samples. | Moderate, requires derivatization step before HPLC. | Moderate, direct addition to NMR tube. |
| Development Time | Generally applicable with minimal development.[1] | Requires method development for CSP and mobile phase selection.[1] | Requires optimization of derivatization and chromatography. | Requires screening for suitable solvating agent and conditions. |
| Instrumentation | NMR Spectrometer.[1] | HPLC or GC system with a chiral column.[1] | HPLC system.[4] | NMR Spectrometer.[6] |
Alternative Methods in Detail
Chiral Chromatography (HPLC/GC)
Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. It offers high sensitivity and accuracy, making it a popular choice in the pharmaceutical industry.[1]
Experimental Protocol: Chiral HPLC for a Racemic Amine
Materials:
-
Racemic amine sample
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
HPLC grade solvents (e.g., hexane, isopropanol, diethylamine)
-
HPLC system with UV detector
Procedure:
-
Method Development:
-
Select a suitable chiral stationary phase based on the analyte's structure.
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomers. Typical mobile phases for normal-phase chromatography consist of a mixture of alkanes (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol), often with a small amount of an amine or acid additive to improve peak shape.
-
-
Sample Preparation:
-
Dissolve a known concentration of the racemic amine in the mobile phase.
-
-
HPLC Analysis:
-
Inject the sample onto the chiral column.
-
Run the analysis under the optimized conditions.
-
Detect the separated enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
-
Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a chiral derivatizing agent primarily used for the analysis of chiral amines and amino acids by HPLC.[4]
Experimental Protocol: Derivatization of a Chiral Amine with Marfey's Reagent
Materials:
-
Chiral amine sample
-
Marfey's reagent
-
Acetone
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
HPLC system with UV detector
Procedure:
-
Derivatization:
-
HPLC Analysis:
-
Inject the resulting diastereomer mixture onto a standard (achiral) C18 HPLC column.
-
Elute with a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid).
-
Detect the diastereomers using a UV detector.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers to calculate the enantiomeric excess.
-
Pirkle's Alcohol
Pirkle's alcohol, (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a chiral solvating agent (CSA) used for the determination of enantiomeric purity by NMR spectroscopy.[6] It forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6]
Experimental Protocol: Enantiomeric Excess Determination using Pirkle's Alcohol
Materials:
-
Chiral analyte (e.g., alcohol, amine, carboxylic acid)
-
Pirkle's alcohol
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the chiral analyte in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add an equimolar amount of Pirkle's alcohol to the NMR tube.
-
-
NMR Analysis:
-
Acquire another ¹H NMR spectrum. The signals of the enantiomers should now be resolved into two distinct sets of peaks due to the formation of the diastereomeric complexes.[6]
-
-
Data Analysis:
-
Integrate a pair of well-resolved signals corresponding to the two enantiomers to determine the enantiomeric excess.[6]
-
Visualizing the Workflow and Logic
To further clarify the processes involved in Mosher's acid analysis, the following diagrams illustrate the experimental workflow and the logic behind determining absolute configuration.
Caption: Experimental workflow for Mosher's acid analysis.
Caption: Logic of absolute configuration determination.
Conclusion
The determination of enantiomeric purity and absolute configuration is a critical task in modern chemistry. Mosher's reagent remains a valuable tool, particularly for determining absolute configuration with readily available NMR instrumentation. However, for routine and high-throughput determination of enantiomeric excess, chiral chromatography methods like HPLC and GC often provide superior accuracy, sensitivity, and speed.[1] Other derivatization reagents, such as Marfey's reagent, and chiral solvating agents, like Pirkle's alcohol, offer valuable alternatives for specific applications. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, the nature of the analyte, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to implement these powerful analytical techniques in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey’s Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative ¹H and ¹³C NMR Analysis of N-Protected (2S)-3,4-Dehydroproline Methyl Esters
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of key N-protected (2S)-3,4-dehydroproline methyl esters. This guide provides a comparative analysis of ¹H and ¹³C NMR data for N-Boc, N-Cbz, and N-Fmoc protected derivatives, supported by detailed experimental protocols.
The unique conformational constraints of 3,4-dehydroproline, an unsaturated analog of proline, make it a valuable building block in medicinal chemistry and peptide design. The introduction of different N-protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical step in its synthetic applications. A thorough understanding of the nuclear magnetic resonance (NMR) spectral properties of these derivatives is essential for their unambiguous characterization and for monitoring reaction progress. This guide presents a comparative analysis of the ¹H and ¹³C NMR data for N-Boc-, N-Cbz-, and N-Fmoc-protected (2S)-3,4-dehydroproline methyl esters.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for the N-protected (2S)-3,4-dehydroproline methyl esters. The data highlights the influence of the different protecting groups on the electronic environment of the pyrrolidine ring and the methyl ester moiety.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of N-Protected (2S)-3,4-Dehydroproline Methyl Esters in CDCl₃
| Proton | N-Boc | N-Cbz | N-Fmoc |
| H-2 | 4.85-4.75 (m) | 4.88 (dd, J = 8.0, 3.2 Hz) | 4.82 (dd, J = 8.1, 3.0 Hz) |
| H-3 | 5.85-5.75 (m) | 5.82 (m) | 5.80 (m) |
| H-4 | 5.95-5.85 (m) | 6.01 (m) | 5.98 (m) |
| H-5α | 4.20-4.10 (m) | 4.25 (m) | 4.21 (m) |
| H-5β | 4.05-3.95 (m) | 4.15 (m) | 4.12 (m) |
| -OCH₃ | 3.73 (s) | 3.72 (s) | 3.70 (s) |
| Protecting Group | 1.45 (s, 9H) | 7.35-7.25 (m, 5H), 5.15 (s, 2H) | 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.4 Hz, 2H), 4.45 (t, J=6.8 Hz, 1H), 4.23 (d, J=6.8 Hz, 2H) |
Note: Chemical shifts are reported as ranges (m) for complex multiplets or as specific values with multiplicity (s = singlet, d = doublet, t = triplet, dd = doublet of doublets) and coupling constants (J) in Hertz (Hz).
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of N-Protected (2S)-3,4-Dehydroproline Methyl Esters in CDCl₃
| Carbon | N-Boc | N-Cbz | N-Fmoc |
| C-2 | 64.5 | 64.8 | 64.9 |
| C-3 | 126.8 | 127.1 | 127.2 |
| C-4 | 128.5 | 128.2 | 128.1 |
| C-5 | 54.2 | 54.5 | 54.6 |
| C=O (ester) | 172.5 | 172.3 | 172.2 |
| -OCH₃ | 52.3 | 52.4 | 52.5 |
| C=O (protecting) | 154.2 | 154.8 | 154.5 |
| Protecting Group | 80.1, 28.4 | 136.5, 128.5, 128.1, 127.9, 67.2 | 143.9, 141.3, 127.7, 127.0, 125.1, 120.0, 67.4, 47.2 |
Experimental Protocols
General Synthesis of N-Protected (2S)-3,4-Dehydroproline Methyl Esters
(2S)-3,4-Dehydroproline methyl ester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane). An appropriate base (e.g., triethylamine or diisopropylethylamine) is added to neutralize the hydrochloride salt. The corresponding protecting group precursor (Boc-anhydride, Cbz-chloride, or Fmoc-chloride) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then purified using standard techniques such as extraction and column chromatography.
NMR Sample Preparation and Analysis
For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the purified N-protected (2S)-3,4-dehydroproline methyl ester is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
Visualizing the Comparison
Caption: Synthetic workflow for the N-protection and subsequent NMR analysis of (2S)-3,4-dehydroproline methyl esters.
Safety Operating Guide
Proper Disposal of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a non-halogenated organic compound. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data for this compound may be limited, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of any dust or vapors. |
II. Waste Characterization and Segregation
Proper waste segregation is a critical first step in the disposal process to prevent dangerous chemical reactions and to ensure waste is treated appropriately. This compound is classified as a non-halogenated organic solid .
Waste Segregation Protocol:
-
Identify the waste stream: This compound belongs to the non-halogenated organic waste stream.
-
Do NOT mix with:
-
Halogenated organic waste (e.g., dichloromethane, chloroform).
-
Aqueous waste (acids, bases).
-
Heavy metal waste.
-
Strong oxidizing or reducing agents.
-
-
Solid vs. Liquid: Dispose of the compound in its solid form in a designated solid waste container. If it is dissolved in a non-halogenated solvent, it can be disposed of in the non-halogenated liquid waste stream.
III. Step-by-Step Disposal Procedure
The following protocol outlines the process for the collection and disposal of this compound waste.
Experimental Protocol: Chemical Waste Disposal
-
Container Selection:
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and "Non-Halogenated Organic Solids".[3][4]
-
Maintain a log sheet on or near the container, listing all chemicals added, including the full chemical name "this compound" and the approximate amount.[5] Do not use abbreviations or chemical formulas.[3]
-
-
Waste Accumulation:
-
Storage:
-
Request for Pickup:
-
When the container is nearly full (do not overfill), arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[1]
-
IV. Emergency Procedures: Spill and Exposure
Accidents can happen, and being prepared is essential for a safe laboratory environment.
Spill Cleanup:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[6]
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal as hazardous waste.[6]
-
Clean the spill area with soap and water.[6]
-
-
Large Spills:
-
Evacuate the area and alert your laboratory supervisor and EHS.
-
Prevent the spill from entering drains or water courses.[6]
-
Exposure Response:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
V. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. The following protocols are based on the known hazards of structurally similar compounds, such as pyrrolidine derivatives and dibenzyl esters, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes and airborne particles that may cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves | Provides a barrier against skin contact, which may cause irritation. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95) | Recommended when handling the powder form to prevent inhalation of dust particles that may cause respiratory tract irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to control dust. Use appropriate tools (e.g., spatula, weigh paper) to handle the material and avoid creating airborne dust.
-
In Solution: When working with the compound in solution, handle it with the same level of caution. Avoid splashes and direct contact.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
This compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, weigh paper), in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material, trying to minimize dust generation, and place it in the hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow
Caption: Workflow for handling the chemical safely.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
